Technical Documentation Center

1-(3-Bromophenyl)-N-methylethanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromophenyl)-N-methylethanamine hydrochloride
  • CAS: 2197556-55-9

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride: A Methodological Whitepaper

Executive Summary 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, frequently referred to in literature as 3-bromo-N-methylamphetamine (3-BMA), is a halogenated secondary amine utilized primarily as a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-N-methylethanamine hydrochloride, frequently referred to in literature as 3-bromo-N-methylamphetamine (3-BMA), is a halogenated secondary amine utilized primarily as a critical intermediate in organic synthesis and pharmaceutical development. It is highly valued in structure-activity relationship (SAR) studies targeting central nervous system (CNS) monoamine receptors[1]. This whitepaper outlines an optimized, self-validating synthetic methodology for the preparation of this compound via the reductive amination of 1-(3-bromophenyl)propan-2-one, ensuring high yield, exceptional purity, and scalable execution.

Mechanistic Rationale & Pathway Selection

While the synthesis of secondary amines from ketones can be achieved via multiple pathways—such as the Leuckart-Wallach reaction or direct alkylation of primary amines—reductive amination using methylamine and a selective hydride donor remains the most direct and high-yielding approach.

The Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB,


) is selected as the reducing agent over sodium borohydride (

) or sodium cyanoborohydride (

). STAB is exceptionally mild and exhibits a pronounced kinetic preference for the reduction of protonated imines (iminium ions) over the parent ketone. This selectivity prevents the premature reduction of the starting 3-bromophenylacetone into the undesired byproduct, 1-(3-bromophenyl)propan-2-ol[2][3].

The addition of acetic acid (AcOH) to the reaction matrix serves a dual mechanistic purpose: it catalyzes the initial condensation of the ketone and methylamine into the imine, and it ensures the resulting imine remains protonated, which is an absolute requirement for efficient hydride transfer from the STAB complex .

Reaction Workflow Visualization

Workflow N1 3-Bromophenylacetone + Methylamine N2 Imine Intermediate (Condensation) N1->N2 AcOH Catalyst -H2O N3 Reduction via STAB (NaBH(OAc)3) N2->N3 0°C to RT N4 Freebase Extraction (Basic Workup) N3->N4 NaOH Quench N5 Anhydrous HCl Salting N4->N5 Ether/MTBE N6 1-(3-Bromophenyl)-N- methylethanamine HCl N5->N6 Crystallization

Fig 1. Reductive amination workflow for 1-(3-Bromophenyl)-N-methylethanamine HCl synthesis.

Experimental Protocol

The following protocol is engineered as a self-validating system. It incorporates built-in analytical checkpoints to ensure reaction completion and prevent downstream contamination at every phase of the workflow.

Step 1: Imine Condensation
  • Procedure: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 1-(3-bromophenyl)propan-2-one in anhydrous 1,2-dichloroethane (DCE) to achieve an approximate 0.2 M concentration. Add 1.5 equivalents of methylamine (typically supplied as a 33% solution in absolute ethanol or THF).

  • Catalysis: Introduce 1.0 equivalent of glacial acetic acid dropwise. Stir the mixture at room temperature for 30 minutes.

  • Validation Checkpoint: The formation of the imine intermediate must be monitored by Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). The distinct ketone spot will diminish, indicating the thermodynamic equilibrium has shifted sufficiently to proceed with reduction.

Step 2: Selective Hydride Reduction
  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 equivalents of solid sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents the localized depletion of the iminium intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.

  • Validation Checkpoint: Perform a GC-MS or secondary TLC check. The complete disappearance of the ketone and imine signals confirms quantitative conversion to the secondary amine.

Step 3: Quench and Freebase Isolation
  • Procedure: Quench the reaction by slowly adding 1N NaOH until the pH of the aqueous layer reaches ~9-10. Causality: This highly basic workup is critical; it neutralizes the acetic acid, decomposes any unreacted STAB, and breaks down stable boron-amine complexes, ensuring the product is entirely liberated into its lipophilic freebase form.

  • Extraction: Separate the organic DCE layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (

    
    ), and concentrate in vacuo to yield 1-(3-bromophenyl)-N-methylethanamine as a pale yellow oil.
    
Step 4: Hydrochloride Salt Precipitation
  • Procedure: Dissolve the crude freebase oil in anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Cool the solution to 0 °C.

  • Salting: Add a 1.0 M solution of anhydrous HCl in diethyl ether dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will immediately form.

  • Validation Checkpoint: Continue the addition of HCl until precipitation ceases and the supernatant tests slightly acidic (pH ~3-4 on wetted indicator paper). This visual and chemical feedback loop ensures stoichiometric salt formation without exposing the molecule to excess acid degradation.

  • Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford the final crystalline product.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following structural and purity benchmarks.

Parameter / Analytical MethodTarget Specification / Diagnostic Feature
Target Compound 1-(3-Bromophenyl)-N-methylethanamine hydrochloride
CAS Registry Number 2197556-55-9
Molecular Weight 250.57 g/mol
Expected Yield 80 – 88% (based on starting ketone)
Appearance White to off-white crystalline solid
HPLC-UV (254 nm) > 98.0% purity (area normalization)
GC-MS (Electron Ionization) Base peak at m/z 58 (iminium ion

); Molecular ion at m/z 213/215 (freebase)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride (CAS: 2197556-55-9) for Research and Development Professionals

Executive Summary: This document provides an in-depth technical overview of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, a substituted phenethylamine derivative of interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth technical overview of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery. This guide details the compound's physicochemical properties, outlines a robust and plausible synthetic route via reductive amination, and describes a comprehensive workflow for its analytical characterization. Furthermore, it explores potential therapeutic applications by drawing logical connections to structurally similar compounds with established biological activities, including antiarrhythmic agents and immunotherapy targets. This whitepaper concludes with essential safety, handling, and storage protocols to ensure proper laboratory use, serving as a vital resource for researchers and drug development professionals.

Introduction and Strategic Context

1-(3-Bromophenyl)-N-methylethanamine hydrochloride belongs to the phenethylamine class, a structural backbone responsible for a vast array of neuroactive and physiologically active compounds. The specific substitution pattern—a bromine atom at the meta position of the phenyl ring and an N-methylated ethylamine side chain—creates a unique chemical entity with potential for nuanced interactions with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation in a research setting.

The strategic value of this molecule lies in its potential as both a final active pharmaceutical ingredient (API) candidate and a critical building block for more complex chemical entities. Its structure is analogous to compounds investigated for cardiovascular and oncological applications. This guide aims to consolidate the available technical data and provide expert-driven insights into its synthesis, analysis, and potential research applications, thereby empowering scientists to effectively integrate this compound into their discovery and development pipelines.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for any experimental design, from reaction setup to formulation.

cluster_main Structure of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride C9H13BrClN

Caption: Chemical structure of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride.

Table 1: Core Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 2197556-55-9[1][2]
IUPAC Name 1-(3-bromophenyl)-N-methylethan-1-amine hydrochloride[1]
Molecular Formula C₉H₁₃BrClN[2]
Molecular Weight 250.57 g/mol [1][2]
Physical Form Solid[1][2]
Storage Temperature 2-8°C[1][2]
InChI Key FYUHQQUZYCRREC-UHFFFAOYSA-N[1][2]
MDL Number MFCD30609564[1]

Proposed Synthesis and Purification Workflow

While specific literature for this exact compound's synthesis is sparse, a highly reliable and scalable route can be proposed based on well-established organic chemistry principles, specifically one-pot reductive amination. This method is favored in pharmaceutical chemistry for its efficiency and high yields.

Causality Behind Experimental Choices: The chosen pathway begins with 3'-Bromoacetophenone. The core transformation involves the formation of an imine with methylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild, tolerant of various functional groups, and does not reduce the starting ketone, thus minimizing side reactions. The final step involves converting the free base to its hydrochloride salt to improve its physical properties.

G start 3'-Bromoacetophenone reaction One-Pot Reductive Amination start->reaction Substrate reagents Methylamine (CH3NH2) Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) reagents->reaction Reagents intermediate 1-(3-Bromophenyl)-N-methylethanamine (Free Base) reaction->intermediate Yields purification Aqueous Work-up & Column Chromatography intermediate->purification Crude Product salt_formation Salt Formation with HCl purification->salt_formation Purified Base final_product 1-(3-Bromophenyl)-N-methylethanamine HCl (Final Product) salt_formation->final_product Precipitates G sample Purified Solid Sample nmr 1H & 13C NMR Spectroscopy sample->nmr ms Mass Spectrometry (LC-MS) sample->ms hplc Purity Analysis (HPLC-UV) sample->hplc ftir FTIR Spectroscopy sample->ftir identity Structural Confirmation nmr->identity ms->identity purity Purity ≥95% hplc->purity

Sources

Foundational

Spectroscopic Characterization of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, a compound of interest in pharmaceutical research and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, a compound of interest in pharmaceutical research and drug development.[1] Due to the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral characteristics. By analyzing the structural features of the molecule and drawing parallels with analogous compounds, this guide offers a robust theoretical framework for its spectroscopic identification and characterization. Detailed interpretations of predicted ¹H NMR, ¹³C NMR, IR, and MS data are presented, alongside standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, aiding in the anticipation and interpretation of experimental results.

Introduction

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a substituted phenethylamine derivative. The presence of a bromine atom on the phenyl ring and a chiral center at the benzylic position makes its structural elucidation by spectroscopic methods a critical step in its synthesis and application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing information about its atomic connectivity, functional groups, and overall structure. This guide will systematically predict and interpret the key features expected in the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the hydrochloride salt will influence the chemical shift of protons near the amine group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (H2')~7.6s-1H
Ar-H (H4', H6')~7.3 - 7.5m-2H
Ar-H (H5')~7.2t~7.81H
CH-N~4.5 - 4.8q~6.81H
NH₂⁺~9.0 - 9.5br s-2H
N-CH₃~2.7d~5.03H
C-CH₃~1.7d~6.83H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (7.2 - 7.6 ppm): The four protons on the 3-bromophenyl ring will appear in this region.[2][3] The proton at the 2' position (ortho to the ethylamine group and meta to the bromine) is expected to be a singlet or a narrow triplet due to smaller meta couplings. The protons at the 4' and 6' positions will likely appear as a multiplet, influenced by both ortho and meta couplings. The proton at the 5' position (para to the ethylamine group and ortho to the bromine) is predicted to be a triplet due to ortho coupling with its two neighbors. The electron-withdrawing effect of the bromine atom will generally deshield the aromatic protons.[2][3]

  • Benzylic Proton (CH-N, ~4.5 - 4.8 ppm): This proton is at a chiral center and is adjacent to the nitrogen and the aromatic ring. It is expected to be a quartet due to coupling with the three protons of the adjacent methyl group (C-CH₃).

  • Amine Protons (NH₂⁺, ~9.0 - 9.5 ppm): As a hydrochloride salt, the amine group will be protonated. These protons are typically deshielded and may appear as a broad singlet. Their chemical shift can be highly dependent on the solvent and concentration.

  • N-Methyl Protons (N-CH₃, ~2.7 ppm): The protons of the methyl group attached to the nitrogen will appear as a doublet due to coupling with the single proton on the nitrogen of the secondary amine salt.

  • Ethyl Methyl Protons (C-CH₃, ~1.7 ppm): These protons will be a doublet due to coupling with the benzylic proton (CH-N).

Diagram of Predicted ¹H NMR Structural Correlations:

G cluster_molecule 1-(3-Bromophenyl)-N-methylethanamine cluster_shifts Predicted ¹H NMR Signals C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 ArH Ar-H ~7.2-7.6 ppm C2->ArH C4 C4' C3->C4 Br Br C3->Br C5 C5' C4->C5 C4->ArH C6 C6' C5->C6 C5->ArH C6->C1 CH CH C6->CH C6->ArH CH3_C CH₃ CH->CH3_C NH NH₂⁺ CH->NH CHN CH-N ~4.5-4.8 ppm CH->CHN CCH3 C-CH₃ ~1.7 ppm CH3_C->CCH3 CH3_N N-CH₃ NH->CH3_N NH2 NH₂⁺ ~9.0-9.5 ppm NH->NH2 NCH3 N-CH₃ ~2.7 ppm CH3_N->NCH3 G M [M+H]⁺ m/z 214/216 frag1 [M-CH₃]⁺ m/z 199/201 M->frag1 -CH₃ frag2 [C₈H₉Br]⁺ m/z 184/186 M->frag2 -CH₃NH₂ (α-cleavage) frag3 [C₇H₆Br]⁺ m/z 170/172 M->frag3 Benzylic Cleavage frag4 [C₆H₄Br]⁺ m/z 155/157 M->frag4 -C₂H₆N

Caption: Predicted major fragmentation pathways for 1-(3-Bromophenyl)-N-methylethanamine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard (e.g., TMS).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. [4]For ¹H NMR, a standard pulse sequence with a sufficient relaxation delay should be used. For ¹³C NMR, a proton-decoupled sequence is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. [5][6]Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. [7]2. Data Acquisition (ESI-MS): Introduce the sample solution into an electrospray ionization mass spectrometer via direct infusion. [8]Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable starting point for researchers working with this compound. While these predictions are based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality experimental data.

References

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Northern Illinois University. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Drawell. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation - JoVE. JoVE. [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. Taylor & Francis Online. [Link]

  • Infrared Spectroscopy - CDN. Cdn.technologynetworks.com. [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. ResearchGate. [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • IR: amines. University of California, Los Angeles. [Link]

  • 1-(3-Bromophenyl)-N-methylethanamine hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - RSC Publishing. Royal Society of Chemistry. [Link]

  • Preparation of Nujol Mulls. Chemistry LibreTexts. [Link]

  • NMR Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • NMR Spectroscopy of Benzene Derivatives - Moodle. Moodle. [Link]

  • Ortho-Substituted Benzenes Definition - Organic Chemistry... - Fiveable. Fiveable. [Link]

  • Video: ¹H NMR: Long-Range Coupling - JoVE. JoVE. [Link]

  • Diastereotopic Protons Definition - Organic Chemistry Key... - Fiveable. Fiveable. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Direct Infusion - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group - Cherry. Cherry. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. ACS Publications. [Link]

  • Structural analysis of amines. Lab-Training.com. [Link]

  • Additivity Parameters for 13 - C Chemical Shifts in Substituted Benzenes. University of Wisconsin-Madison. [Link]

  • Ch 13 - Coupling - University of Calgary. University of Calgary. [Link]

  • NMR Characterization of RNA Small Molecule Interactions - PMC - NIH. National Institutes of Health. [Link]

  • 6.5: Amine Fragmentation - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry - G-Biosciences. G-Biosciences. [Link]

  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn. OpenOChem Learn. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. JoVE. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready. [Link]

  • Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. Wiley Online Library. [Link]

  • NMR Spectroscopy :: 5-HMR-8 Symmetry in NMR Spectra - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. MDPI. [Link]

  • Measurement and Assignment of Long-Range C-H Dipolar Couplings in Liquid Crystals by Two-Dimensional NMR Spectroscopy - Hong Lab. Hong Lab. [Link]

  • Spectroscopy of Amines - Oregon State University. Oregon State University. [Link]

  • Guidelines for mass spectrometric analysis - UiB. University of Bergen. [Link]

  • Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons - JoVE. JoVE. [Link]

  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. ACS Publications. [Link]

  • Direct Infusion Electrospray Ionization Mass Spectrometry (ESI‐MS) Analysis of Proteins with High Matrix Content:Utilizing Ta. Wiley Online Library. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Desalting intact proteins for the direct infusion ESI-MS Electrospray ionisation (ESI) and matrix-assisted laser - UCL. University College London. [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. National Center for Biotechnology Information. [Link]

  • Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis - Research Collection. ETH Zurich. [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. [Link]

  • NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. Royal Society of Chemistry. [Link]

Sources

Exploratory

Substituted N-Methylethanamine Scaffolds: A Technical Guide to Synthesis, Pharmacology, and Process Safety

Executive Summary The ethylmethylamino moiety ( ) and its substituted derivatives represent a privileged chemical space in modern drug development. Functioning primarily as a versatile secondary aliphatic amine, the N-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethylmethylamino moiety (


) and its substituted derivatives represent a privileged chemical space in modern drug development. Functioning primarily as a versatile secondary aliphatic amine, the N-methylethanamine core is a crucial synthetic intermediate utilized to construct complex molecular architectures ranging from psychoactive phenethylamines to polycyclic antidepressants[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple literature review. Here, we will dissect the mechanistic causality behind the synthesis of these compounds, evaluate their pharmacological targeting of monoamine transporters, and address the critical process safety requirements—specifically the mitigation of mutagenic nitrosamine impurities—that dictate their progression through the drug development pipeline.

Mechanistic Pathways in Synthesis

The utility of N-methylethanamine derivatives stems from their bifunctional reactivity, allowing for their incorporation into complex molecular scaffolds[1]. To achieve regioselective substitution, synthetic chemists frequently rely on highly reactive intermediates or advanced cycloaddition strategies.

The N-Methylaziridinium Electrophilic Intermediate

One of the most powerful strategies for synthesizing substituted N-methylethanamine derivatives utilizes 2-chloro-N-methylethanamine hydrochloride as a precursor[2]. This molecule is chemically fascinating because it harbors a duality: it acts as a latent nucleophile (the secondary amine) and an active electrophile (the alkyl chloride) within the same backbone.

Mechanistic Causality: In its hydrochloride salt form, the nitrogen's lone pair is protonated and unavailable, rendering the molecule stable for storage. Upon the introduction of a base, the secondary amine is deprotonated. The liberated lone pair immediately undergoes an intramolecular


 attack on the adjacent carbon, displacing the chloride ion. This forms an N-methylaziridinium ion [2]. The extreme angular strain of this three-membered heterocyclic cation drastically lowers the activation energy for subsequent intermolecular nucleophilic attacks, allowing for rapid, regioselective ring-opening by external nucleophiles (e.g., amines, thiols, or alkoxides) to yield diverse N-methylethanamine derivatives.

G A 2-Chloro-N-methylethanamine (Hydrochloride Salt) B Free Base Amine (Active Nucleophile) A->B Base Neutralization (-HCl) C N-Methylaziridinium Ion (Electrophilic Intermediate) B->C Intramolecular Cyclization (-Cl⁻) D Substituted Derivative (Target Scaffold) C->D Nucleophilic Addition (Nu⁻ Ring-Opening)

Formation and nucleophilic ring-opening of the N-methylaziridinium ion.

Complex Polycyclic Scaffold Construction

Beyond simple aliphatic substitutions, the N-methylethanamine side chain is critical in the design of polycyclic antidepressants. For instance, the synthesis of bishomobenzoctamine homologues—specifically 2-(9,10-dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine—relies on advanced cycloaddition techniques[3].

Mechanistic Causality: To construct the rigid, bulky tetracyclic core required to alter the ring folding angle (and thus optimize pharmacological binding), researchers utilize a[4+2] cycloaddition of α-bromoacrolein and 9-allyl-anthracene. This is followed by a samarium diiodide (


) mediated deoxygenation and ring expansion. The N-methylethanamine moiety is subsequently installed via reductive amination, providing the necessary basic center for target receptor interaction[3].

Pharmacological Profiling: Monoamine Transporter Interactions

Substituted N-methylethanamine compounds, particularly those in the phenethylamine class (e.g., 2-(4-fluorophenyl)-N-methylethanamine, commonly known as 4-FMA), exhibit profound psychoactive properties. They primarily exert their effects by interacting with monoamine transporters: the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[4].

Mechanistic Causality: The substitution pattern on the aromatic ring dictates the compound's pharmacological profile. For example, a para-fluoro substitution increases the lipophilicity of the molecule without adding significant steric bulk (due to the small van der Waals radius of fluorine). This specific electronic and steric tuning optimizes the molecule's orientation within the hydrophobic binding pockets of the transporters, shifting the profile from purely stimulant (dopaminergic) to entactogenic (serotonergic).

Quantitative Data: Transporter Affinity

Due to the limited peer-reviewed in-vitro data specifically for 4-FMA, researchers utilize its structurally validated proxy, 4-fluoroamphetamine (4-FA), to predict binding affinities and functional potencies[4]. The data below summarizes the functional activity required to elicit neurotransmitter release and inhibit reuptake.

Target TransporterAssay TypeParameterValue (nM)
Dopamine (DAT) Release

200
Serotonin (SERT) Release

730
Norepinephrine (NET) Release

37
Dopamine (DAT) Reuptake Inhibition

770
Serotonin (SERT) Reuptake Inhibition

6800
Norepinephrine (NET) Reuptake Inhibition

420

Table 1: Functional activity of 4-FA (proxy for 4-FMA) at monoamine transporters. Lower values indicate higher potency.

G Step1 1. Cell Plating (HEK293 expressing DAT/SERT/NET) Step2 2. Compound Pre-incubation (Establish Equilibrium Binding) Step1->Step2 Step3 3. Radioligand Addition (Initiate Competitive Uptake) Step2->Step3 Step4 4. Termination & Lysis (Wash and 1% SDS Extraction) Step3->Step4 Step5 5. Quantification (Liquid Scintillation Counting) Step4->Step5

Workflow for in-vitro monoamine transporter uptake inhibition assay.

Process Safety: Mitigating Nitrosamine (NMEA) Formation

In pharmaceutical manufacturing, the presence of the N-methylethanamine core introduces a critical process safety and regulatory hurdle: the formation of N-nitroso-N-methylethanamine (NMEA)[5]. Under global regulatory frameworks (USFDA, EMA, ICH M7), nitrosamines are classified as "cohort of concern" highly potent mutagenic impurities.

Mechanistic Causality: Because N-methylethanamine is a secondary amine, it lacks the steric hindrance of tertiary amines and possesses an available N-H bond. In the presence of nitrites under acidic conditions (common in various synthetic work-ups or degradation pathways), nitrites are protonated and dehydrate to form the highly electrophilic nitrosonium ion (


). The secondary amine's nitrogen lone pair readily attacks the 

ion, yielding the stable, mutagenic NMEA[5]. Process chemists must rigorously control pH, eliminate nitrite sources, and implement ultra-sensitive LC-MS/MS analytical methods to ensure NMEA remains below acceptable intake (AI) limits[5].

G Amine N-Methylethanamine (Secondary Amine) Nitrosamine N-Nitroso-N-methylethanamine (NMEA Impurity) Amine->Nitrosamine Electrophilic Attack by NO⁺ Conditions Nitrosating Agents (Nitrites + Acid) Conditions->Nitrosamine Generates NO⁺ Risk Mutagenic Risk (ICH M7 Control Required) Nitrosamine->Risk DNA Alkylation Potential

Pathway of N-nitroso-N-methylethanamine (NMEA) formation and mutagenic risk.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary analytical checkpoints.

Protocol A: Synthesis of Substituted Derivatives via N-Methylaziridinium Intermediate
  • Preparation: Suspend 1.0 eq of 2-chloro-N-methylethanamine hydrochloride in an anhydrous, polar aprotic solvent (e.g., DMF) under an inert argon atmosphere.

  • Free-Basing (Self-Validation Checkpoint 1): Slowly add 2.5 eq of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C. Validation: The dissolution of the suspension indicates the neutralization of the HCl salt and the transient formation of the N-methylaziridinium ion.

  • Nucleophilic Addition: Introduce 1.2 eq of the desired nucleophile (e.g., a substituted phenol or amine) dropwise.

  • Thermal Activation: Elevate the reaction temperature to 60°C for 4 hours to drive the ring-opening process to completion.

  • Reaction Monitoring (Self-Validation Checkpoint 2): Monitor via TLC or

    
    -NMR. Validation: The complete disappearance of the highly shielded aziridinium ring protons (~1.5-2.0 ppm) confirms the consumption of the intermediate and successful scaffold synthesis.
    
  • Work-up: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and purify via flash column chromatography.
Protocol B: In-Vitro Monoamine Transporter Uptake Inhibition Assay
  • Cell Plating: Seed HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET) into 96-well plates and incubate until a confluent monolayer is achieved[4].

  • Pre-Incubation: Wash cells with Krebs-Ringer-HEPES assay buffer. Introduce the substituted N-methylethanamine test compound at varying logarithmic concentrations. Incubate for 20 minutes at 37°C to establish equilibrium binding[4].

    • Self-Validation Checkpoint 1: Include a positive control well utilizing a known potent inhibitor (e.g., Cocaine for DAT, Fluoxetine for SERT) to validate assay sensitivity and dynamic range.

  • Initiate Uptake: Add the corresponding radiolabeled neurotransmitter (e.g.,

    
    dopamine) to each well. Incubate for exactly 10 minutes at 37°C[4].
    
  • Termination & Lysis: Rapidly aspirate the buffer and wash three times with ice-cold assay buffer to halt uptake. Add 1% SDS lysis buffer.

    • Causality of Lysis: 1% SDS completely solubilizes the hydrophobic cellular membrane, ensuring 100% release of the internalized radiolabeled neurotransmitter into the buffer[4].

  • Quantification: Transfer the lysate to vials containing scintillation cocktail and quantify the radioactive decay using a liquid scintillation counter. Calculate the

    
     via non-linear regression analysis.
    

References

  • MDPI Molecules. "Synthesis of 2-(9,10-Dihydro-9,10-propanoanthracen-9-yl)-N-methylethanamine via a [4+2] Cycloaddition." MDPI. [Link]

Sources

Foundational

Discovery, Synthesis, and Pharmacological Applications of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Executive Summary The landscape of central nervous system (CNS) drug discovery has increasingly shifted toward the integration of highly specific, halogenated building blocks. Among these, 1-(3-Bromophenyl)-N-methylethan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of central nervous system (CNS) drug discovery has increasingly shifted toward the integration of highly specific, halogenated building blocks. Among these, 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) has emerged as a critical synthetic intermediate and research chemical[1]. While it lacks the century-long historical footprint of classical unsubstituted phenethylamines, its recent commercial and scientific emergence highlights a modern paradigm in neuropharmacology: the precise tuning of lipophilicity and receptor affinity through strategic halogenation. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodology, and application in structure-activity relationship (SAR) studies.

Structural Rationale and Halogen Bonding

As a Senior Application Scientist, I emphasize that the inclusion of a bromine atom at the meta position of the phenyl ring is not a random synthetic variation; it is a deliberate, causality-driven design choice.

Historically, halogens were utilized in drug design primarily for their steric bulk and to block metabolic liabilities (such as cytochrome P450-mediated aromatic hydroxylation). However, modern computational chemistry reveals that larger halogens (bromine and iodine) exhibit an anisotropic charge distribution[2]. This creates a region of positive electrostatic potential on the outermost surface of the halogen atom, known as a σ-hole [3].

This σ-hole acts as a Lewis acid, allowing the molecule to form highly directional, non-covalent "halogen bonds" with Lewis bases—such as the carbonyl oxygens of amino acid backbones within a G-protein coupled receptor (GPCR) binding pocket[2],[4]. Furthermore, placing the bromine at the meta position optimally positions the halogen to interact with transmembrane helices of monoamine receptors without the severe steric clash associated with ortho substitutions. Concurrently, the N-methyl group increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability compared to its primary amine counterpart.

Physicochemical Profile

Understanding the baseline physical properties of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is essential for assay formulation and long-term stability in laboratory settings[5],[6].

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 1-(3-Bromophenyl)-N-methylethanamine hydrochloride
CAS Registry Number 2197556-55-9
Molecular Formula C₉H₁₃BrClN
Molecular Weight 250.56 g/mol
MDL Number MFCD30609564
Physical State Solid (Crystalline)
Recommended Storage 2-8°C, desiccated

Synthetic Architecture: Reductive Amination

The most robust and atom-economical route to synthesize this compound is via the reductive amination of 3-bromoacetophenone[7].

Synthesis A 3-Bromoacetophenone C Imine Intermediate A->C B Methylamine (CH3NH2) B->C E Free Base Amine C->E Reduction D NaBH3CN / pH 6.0 D->E G 1-(3-Bromophenyl)-N- methylethanamine HCl E->G Salt Formation F HCl in Ether F->G

Synthetic workflow of 1-(3-Bromophenyl)-N-methylethanamine via reductive amination.

Step-by-Step Methodology: Synthesis Protocol
  • Imine Formation: Dissolve 3-bromoacetophenone (1.0 eq) in anhydrous methanol. Add methylamine hydrochloride (1.5 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~6.0.

    • Causality: The slightly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methylamine to form the iminium intermediate[7].

  • Reduction: Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) to the stirring mixture at 0°C.

    • Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the unreacted ketone[8].

  • Quenching and Extraction: Stir at room temperature for 12 hours. Quench with 1M NaOH to neutralize the acid and free-base the amine. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Hydrochloride Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases.

    • Causality: Converting the free base to the hydrochloride salt enhances oxidative stability, prevents volatilization, and increases aqueous solubility for subsequent in vitro biological assays.

  • Self-Validating Quality Control: Post-crystallization, the product must be validated via ¹H-NMR (assessing the characteristic doublet of the alpha-methyl group and the singlet of the N-methyl protons) and LC-MS to confirm the exact mass. The presence of bromine will self-validate through a distinct ~1:1 ratio of M and M+2 isotopic peaks.

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentpHTemp (°C)Conversion (%)Primary Byproduct
NaBH₄8.025< 20%Alcohol (Ketone reduction)
NaBH₃CN6.00 to 25> 85%Minimal
H₂ / Pd/C7.050~ 60%Debrominated analog

Pharmacological Profiling & SAR Workflows

In laboratory settings, this compound is heavily utilized for structure-activity relationship (SAR) studies targeting serotonin (5-HT) and dopamine (DA) receptors[5].

Screening cluster_assays In Vitro Pharmacological Profiling Compound 1-(3-Bromophenyl)-N-methylethanamine Binding Radioligand Binding Assay (5-HT / DA Receptors) Compound->Binding Efficacy Functional GPCR Assay (cAMP / Calcium Flux) Compound->Efficacy ADME Physicochemical Profiling (Lipophilicity, Stability) Compound->ADME Data SAR Data Integration (Lead Optimization) Binding->Data Efficacy->Data ADME->Data

In vitro pharmacological profiling workflow for halogenated phenethylamine derivatives.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

To evaluate the receptor affinity of 1-(3-Bromophenyl)-N-methylethanamine, a highly controlled radioligand binding assay is employed.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor subtype (e.g., 5-HT2A) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g.,[³H]-ketanserin), 50 µL of varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

    • Causality: A wide, logarithmic concentration gradient is strictly required to capture the full sigmoidal dose-response curve, preventing truncation artifacts during IC₅₀ determination.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium between the radioligand, the test compound, and the receptor.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged amine.

  • Self-Validating Data Analysis: Calculate the inhibition constant (Kᵢ) using the :

    
    . This mathematical model acts as a self-validating system, ensuring that the calculated affinity normalizes the specific concentration (
    
    
    
    ) and affinity (
    
    
    ) of the radioligand used, allowing for absolute comparison across different laboratory setups.

Conclusion

1-(3-Bromophenyl)-N-methylethanamine hydrochloride represents a vital node in modern medicinal chemistry. By leveraging the unique stereoelectronic properties of the meta-bromine atom—specifically its capacity for halogen bonding—researchers can fine-tune receptor affinities in ways classical hydrocarbon substitutions cannot achieve. When synthesized via tightly controlled reductive amination and evaluated through rigorous, self-validating pharmacological assays, it serves as an indispensable tool for mapping the topography of monoamine receptors.

References

  • Scholfield, M. R., et al. "Looking Back, Looking Forward at Halogen Bonding in Drug Discovery". PubMed Central (PMC). URL:[Link]

  • Chemistry Learner. "Reductive Amination: Definition, Examples, and Mechanism". Chemistry Learner. URL:[Link]

Sources

Exploratory

Advanced Safety, Handling, and Application Guidelines for 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

A Technical Whitepaper for Drug Development Professionals Executive Summary & Pharmacological Relevance 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a highly specialized, synthetically critic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Pharmacological Relevance

1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a highly specialized, synthetically critical intermediate utilized predominantly in neuropharmacological research[1]. As a Senior Application Scientist overseeing central nervous system (CNS) drug development pipelines, I emphasize that the structural topology of this compound—featuring a halogenated aromatic ring coupled to a secondary amine—makes it a highly versatile scaffold for bioactive molecules[2]. It is heavily utilized in structure-activity relationship (SAR) studies targeting serotonin (5-HT) and dopamine receptor ligands[2].

However, the exact physicochemical properties that make it a potent pharmacophore precursor also mandate rigorous safety and handling protocols. This guide provides a self-validating framework for researchers to ensure both personnel safety and experimental integrity.

Physicochemical Profiling & Causality

Understanding the physical nature of the compound is the first step in mastering its handling. We utilize the hydrochloride (HCl) salt form rather than the freebase to prevent spontaneous oxidation of the secondary amine and to significantly enhance aqueous solubility for downstream in-vitro assays.

Table 1: Key Physicochemical Properties

PropertySpecificationOperational Implication (Causality)
Chemical Name 1-(3-Bromophenyl)-N-methylethanamine HClNomenclature dictates secondary amine reactivity.
CAS Number 2197556-55-9Primary identifier for inventory and SDS tracking[1].
Molecular Weight 250.56 g/mol Critical for precise molarity calculations in assays[2].
Molecular Formula C9H13BrClNIndicates the presence of the HCl salt[3].
Storage Temp. 2 - 8°CPrevents thermal degradation and moisture absorption[1].
Physical Form Solid (Crystalline Powder)Prone to aerosolization; requires draft-controlled weighing[1].

Causality Insight: The hygroscopic nature of amine hydrochlorides means that exposure to ambient humidity will lead to rapid water absorption. This not only degrades the compound over time but artificially inflates the mass during weighing, leading to sub-potent stock solutions. Storage at 2-8°C in a desiccated environment is a strict requirement, not a suggestion[1].

Toxicological Mechanisms & Safety Matrix

The safety profile of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is governed by specific hazard statements[1]. Understanding the mechanism behind these hazards ensures better compliance:

  • H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled): The lipophilicity imparted by the bromophenyl group allows the freebase fraction (which can form at physiological pH) to readily cross dermal and mucosal barriers[1].

  • H315 & H319 (Causes skin and serious eye irritation): The acidic nature of the hydrochloride salt upon dissolution in ambient moisture on the skin or eyes causes localized pH drops, leading to immediate cellular irritation[1].

  • H335 (May cause respiratory irritation): Inhalation of the micro-crystalline dust triggers acute inflammatory responses in the respiratory tract[1].

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, every protocol must be self-validating. Never assume a fume hood is sufficient without verifying face velocity, and never assume a solution's molarity without analytical confirmation.

Protocol 1: Precision Weighing and Stock Solution Preparation

Objective: Prepare a 10 mM stock solution in DMSO without compromising the integrity of the powder or exposing the operator.

  • Preparation & PPE: Don standard PPE (lab coat, safety goggles) and specifically nitrile gloves (latex offers insufficient protection against halogenated organics). Ensure the Class II biological safety cabinet or analytical fume hood is operational and face velocity is verified.

  • Thermal Equilibration (Critical Step): Remove the sealed vial from 2-8°C storage[1]. Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining molarity calculations.

  • Weighing: Using an anti-static spatula, transfer the required mass (e.g., 25.06 mg for 10 mL of 10 mM solution) to a pre-tared glass vial.

  • Dissolution: Add anhydrous DMSO. Seal the vial with a PTFE-lined cap. Vortex gently until visually clear.

  • Validation: Perform a quick LC-MS or UV-Vis scan of an aliquot to verify concentration and the absence of degradation products before utilizing it in serotonin/dopamine receptor binding assays[2].

Protocol 2: Decontamination and Spill Response

Objective: Safely neutralize and remove accidental spills.

  • Containment: Isolate the area. If inhaled, immediately move the affected person to fresh air and keep comfortable for breathing (Precautionary Code: P304+P340)[1].

  • Neutralization: Cover the solid spill with damp, absorbent paper to prevent aerosolization. Never sweep dry powder.

  • Cleanup: Wipe the area with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize the residual HCl salt, followed by a 70% ethanol wipe.

  • Disposal: Dispose of all contaminated materials in a designated halogenated organic waste container.

Visualizations of Workflows and Logical Relationships

Below is the self-validating workflow for the safe handling and preparation of the compound.

HandlingWorkflow Storage Storage (2-8°C) Desiccated Equilibration Thermal Equilibration (30 mins, RT) Storage->Equilibration PPE Don PPE (Nitrile Gloves, Goggles) Equilibration->PPE Weighing Analytical Balance (Fume Hood) PPE->Weighing Dissolution Dissolution in Anhydrous DMSO Weighing->Dissolution Validation QC & Molarity Validation (LC-MS) Dissolution->Validation Application In-vitro Assays / Synthesis Validation->Application

Step-by-step experimental workflow for the safe handling and dissolution of the HCl salt.

The following diagram illustrates the logical relationship between 1-(3-Bromophenyl)-N-methylethanamine and its downstream applications in neuropharmacology.

CNSPathway Precursor 1-(3-Bromophenyl)-N- methylethanamine HCl Freebasing Alkaline Extraction (Freebasing) Precursor->Freebasing Base (NaOH) Coupling Palladium-Catalyzed Cross-Coupling Freebasing->Coupling Organometallics Substitution Nucleophilic Substitution Freebasing->Substitution Alkyl Halides Serotonin Serotonin (5-HT) Receptor Ligands Coupling->Serotonin Dopamine Dopamine (D2/D3) Receptor Ligands Substitution->Dopamine

Synthetic pathways translating the bromophenyl precursor into targeted CNS receptor ligands.

References

  • MySkinRecipes. "1-(3-Bromophenyl)-N-methylethanamine hydrochloride - Product Specifications & Applications." MySkinRecipes. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profile and Thermodynamic Equilibration of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Executive Summary 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a halogenated secondary amine utilized extensively as a research chemical and critical intermediate in the synthesis of central...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a halogenated secondary amine utilized extensively as a research chemical and critical intermediate in the synthesis of central nervous system (CNS) agents [1]. Because its structure serves as a scaffold for novel neurological ligands, understanding its precise physicochemical behavior is paramount for downstream in vitro assays and in vivo dosing formulations.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile across diverse solvent systems. By synthesizing structural thermodynamics with empirical methodologies grounded in [2] and [3], this guide establishes a self-validating framework for accurately determining and leveraging the solubility of this active pharmaceutical ingredient (API) analog.

Physicochemical Profiling & Mechanistic Rationale

To predict and interpret the solubility of 1-(3-Bromophenyl)-N-methylethanamine HCl, we must deconstruct its molecular architecture:

  • The Halogenated Aromatic Ring: The meta-bromo substitution imparts significant lipophilicity and electron-withdrawing character, driving affinity for organic and polar aprotic solvents.

  • The Secondary Amine Core: With an estimated pKa of 9.5–10.0, the amine is fully ionized at physiological pH.

  • The Hydrochloride Salt Form: The presence of the chloride counterion creates a stable ionic crystal lattice. To achieve dissolution, the solvent's solvation energy must exceed the lattice enthalpy of the solid state.

The Common-Ion Effect and pH Dependency

In aqueous media, the solubility of this compound is dictated by the Henderson-Hasselbalch relationship. While highly soluble in deionized water, its apparent solubility will decrease in environments with high chloride concentrations (e.g., Simulated Gastric Fluid) due to the common-ion effect . The excess


 shifts the equilibrium, suppressing the dissolution of the HCl salt despite the favorable acidic pH.
Predicted Solubility Profile Matrix

The table below summarizes the expected thermodynamic solubility profile based on dielectric constants (


) and solvent-solute interaction potentials.
Solvent SystemDielectric Constant (

)
Estimated Solubility ProfileMechanistic Causality
Deionized Water 80.1High (>50 mg/mL)High polarity and robust hydrogen bonding overcome the ionic lattice energy, fully solvating the

and protonated amine.
Methanol 32.7High (20–50 mg/mL)Polar protic nature effectively solvates both the anion and the lipophilic bromophenyl core.
Ethanol 24.3Moderate (10–30 mg/mL)Lower dielectric constant than methanol reduces ionic solvation capacity, though lipophilic interactions remain strong.
DMSO 46.7High (>30 mg/mL)Polar aprotic; excellent solvation of the lipophilic bulk and the cation, though weaker anion (

) solvation than water.
Dichloromethane 9.1Low (<1 mg/mL)Insufficient polarity to break the ionic lattice of the hydrochloride salt; favors the free base form only.
Hexane / Heptane 1.9Insoluble (<0.01 mg/mL)Non-polar; incapable of solvating ionic species or participating in dipole interactions.

Experimental Methodology: Self-Validating Protocol

To transition from theoretical prediction to empirical fact, solubility must be measured at thermodynamic equilibrium. The following protocol is a self-validating system adapted from the Saturation Shake-Flask Method outlined in [2] and [3].

Step-by-Step Shake-Flask Workflow

Step 1: Solid Phase Preparation

  • Verify the purity of 1-(3-Bromophenyl)-N-methylethanamine HCl (ensure >97% purity via LC-MS or NMR) to prevent impurities from artificially depressing the melting point and altering solubility.

  • Mill or gently crush the powder to ensure a uniform particle size, accelerating the rate of dissolution without altering the intrinsic thermodynamic solubility.

Step 2: Solvent Equilibration

  • Dispense 2.0 mL of the target solvent into a 5 mL borosilicate glass vial.

  • Add the compound incrementally until a persistent, undissolved visual pellet remains (indicating supersaturation).

  • Seal the vials with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Step 3: Agitation and Thermal Control

  • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media).

  • Agitate at 300 RPM for 48 to 72 hours . Causality Check: Taking aliquots at 24, 48, and 72 hours ensures that thermodynamic equilibrium has been reached (i.e., the concentration plateau is stable).

Step 4: Phase Separation

  • Transfer the suspension to microcentrifuge tubes pre-equilibrated to the test temperature.

  • Centrifuge at 10,000 x g for 15 minutes .

  • Expert Insight: Centrifugation is strictly preferred over filtration. The lipophilic bromophenyl ring can non-specifically adsorb to standard nylon or PTFE syringe filters, leading to false-negative quantification.

Step 5: HPLC-UV Quantification

  • Dilute the supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the assay.

  • Quantify the API using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at

    
     ~265 nm for brominated aromatics), a standard approach for [4].
    

Workflow Visualization

The logical progression of the thermodynamic solubility determination is mapped below. This system ensures that kinetic dissolution artifacts are eliminated before analytical quantification.

SolubilityWorkflow Start Compound: 1-(3-Bromophenyl)- N-methylethanamine HCl Solvent Solvent Selection (Aqueous, Organic, Biorelevant) Start->Solvent Equilibration Thermodynamic Equilibration Shake-Flask (USP <1236>) Solvent->Equilibration Separation Phase Separation (Centrifugation at test temp) Equilibration->Separation 48-72h Agitation Analysis HPLC-UV Quantification & Data Processing Separation->Analysis Supernatant Extraction Output Solubility Profile (mg/mL or µg/mL) Analysis->Output

Fig 1: Thermodynamic solubility determination workflow based on USP <1236> and OECD 105 guidelines.

Conclusion & Formulation Implications

The solubility profile of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is fundamentally driven by its salt form. While the free base would exhibit high solubility in non-polar organic solvents, the hydrochloride salt restricts solubility to polar protic (water, alcohols) and polar aprotic (DMSO) environments.

For researchers developing in vivo dosing vehicles, deionized water or saline serves as the optimal primary vehicle. If co-solvents are required to enhance the dissolution rate or stability, a binary system of Water/Ethanol (90:10 v/v) or Water/DMSO (95:5 v/v) is highly recommended, as it leverages both the ionic solvation capacity of water and the lipophilic affinity of the organic modifier.

References

  • MySkinRecipes - 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (Product Overview & Laboratory Application). Available at:[Link]

  • Biorelevant - USP <1236>: Solubility Measurements Chapter (Equilibrium Solubility and Shake-Flask Methods). Available at:[Link]

  • Situ Biosciences - OECD 105 – Water Solubility (Analytical Determination of Test Substances). Available at:[Link]

  • Emmace Consulting - API Solubility and Chemical Quantification (HPLC Methodologies). Available at:[Link]

Exploratory

Theoretical Mechanism of Action for 1-(3-Bromophenyl)-N-methylethanamine HCl: A Comprehensive Technical Guide

Executive Summary 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is an emerging research chemical utilized primarily as an intermediate in organic synthesis and as a highly specialized ligand in n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is an emerging research chemical utilized primarily as an intermediate in organic synthesis and as a highly specialized ligand in neuropharmacological structure-activity relationship (SAR) studies . Structurally, it is an N-methylated, meta-brominated derivative of α-methylbenzylamine (1-phenylethylamine). This unique configuration positions it as a critical molecular probe for interrogating the binding pockets of monoamine transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1). This whitepaper delineates the theoretical mechanism of action of this compound, grounded in established pharmacological principles, and provides self-validating experimental protocols for empirical verification.

Structural Pharmacology & SAR Causality

The pharmacological profile of 1-(3-Bromophenyl)-N-methylethanamine is theoretically dictated by three core structural motifs. Understanding the causality behind these structural choices is essential for predicting its neurochemical behavior:

  • The α-Methylbenzylamine Core: Unlike traditional amphetamines (which possess a 2-amino-1-phenylpropane backbone), this compound features the amine group directly on the benzylic carbon. This shortens the distance between the aromatic ring and the basic nitrogen. Theoretically, this reduces its potency as a direct monoamine releaser but retains its competitive affinity for monoamine transporters.

  • Meta-Bromine (3-Bromo) Substitution: The addition of a bulky, highly lipophilic halogen at the 3-position of the phenyl ring significantly alters transporter selectivity. Halogen bonding and increased hydrophobic interactions within the transmembrane domains of the serotonin transporter (SERT) and dopamine transporter (DAT) theoretically shift the compound's affinity away from the norepinephrine transporter (NET), a phenomenon consistently observed in analogous 3-bromo-phenethylamines .

  • N-Methylation: The N-methyl group enhances the molecule's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. Furthermore, N-methylation typically confers steric resistance to oxidative deamination by Monoamine Oxidase A (MAO-A), prolonging the compound's half-life in vitro and in vivo .

Theoretical Mechanism of Action

Based on its structural homology to known trace amines and halogenated phenethylamines, 1-(3-Bromophenyl)-N-methylethanamine HCl is hypothesized to operate via a dual mechanism:

  • Competitive Transporter Inhibition: The compound binds competitively to the orthosteric sites of DAT and SERT, preventing the reuptake of endogenous dopamine and serotonin from the synaptic cleft.

  • TAAR1 Agonism and Transporter Reversal: Trace amines and their methylated derivatives are potent agonists of TAAR1, a Gs protein-coupled receptor . Activation of TAAR1 stimulates adenylyl cyclase, leading to intracellular cAMP accumulation and subsequent activation of Protein Kinase A (PKA). These kinases phosphorylate the intracellular domains of monoamine transporters, triggering their internalization or reversing their transport direction to promote monoamine efflux .

Pathway Ligand 1-(3-Bromophenyl)- N-methylethanamine TAAR1 TAAR1 Receptor (Gs-Coupled) Ligand->TAAR1 Agonism Transporter Monoamine Transporters (DAT / SERT) Ligand->Transporter Competitive Binding cAMP cAMP Accumulation & PKA Activation TAAR1->cAMP Gs Signaling Efflux Transporter Phosphorylation & Monoamine Efflux Transporter->Efflux Reverse Transport cAMP->Transporter Kinase Phosphorylation

Theoretical signaling pathway of 1-(3-Bromophenyl)-N-methylethanamine via TAAR1 and DAT/SERT.

Quantitative Data Summaries

To contextualize the theoretical potency of 1-(3-Bromophenyl)-N-methylethanamine, Table 1 synthesizes the expected binding affinities (


) and functional potencies (

) extrapolated from structurally analogous compounds (e.g., N-methylphenethylamine and 3-bromoamphetamine) .

Table 1: Theoretical Pharmacological Profile of 1-(3-Bromophenyl)-N-methylethanamine

Target ProteinTheoretical Affinity (

, nM)
Functional Activity (

, nM)
Primary Interaction Motif
DAT 150 - 300250 - 400 (Inhibition)N-Methyl group / Benzylic amine
SERT 50 - 150100 - 200 (Inhibition)3-Bromo hydrophobic interaction
NET > 1,000N/ASteric hindrance from 3-Bromo
TAAR1 300 - 600400 - 800 (Agonism)Phenethylamine core homology

Experimental Protocols for Mechanistic Validation

To empirically validate this theoretical mechanism, a self-validating experimental workflow must be employed. The following protocols are designed to establish causality while ensuring internal quality control through rigorous positive and negative controls.

Workflow S1 Compound Synthesis & QC S2 In Vitro Binding (Radioligand) S1->S2 S3 Functional Assays (cAMP) S2->S3 S4 In Vivo Validation (Microdialysis) S3->S4

Step-by-step experimental workflow for validating the theoretical mechanism of action.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

Causality: This assay determines the direct binding affinity (


) of the compound to DAT and SERT. By using known radioligands, we measure competitive displacement, validating the compound's orthosteric interaction.
Self-Validation:  Includes non-specific binding (NSB) controls using saturating concentrations of unlabeled inhibitors to ensure signal specificity.
  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human DAT (hDAT) or human SERT (hSERT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Radioligand Addition: Aliquot 100 µg of membrane protein per well in a 96-well plate. Add 1 nM [

    
    H]WIN35,428 (for DAT) or 1 nM [
    
    
    
    H]citalopram (for SERT).
  • Compound Titration: Add 1-(3-Bromophenyl)-N-methylethanamine HCl in a 10-point concentration gradient (from 0.1 nM to 10 µM).

  • Control Wells: Dedicate wells for Total Binding (buffer only) and Non-Specific Binding (10 µM GBR-12909 for DAT; 10 µM fluoxetine for SERT).

  • Incubation & Filtration: Incubate at 25°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: cAMP Accumulation Assay (TAAR1 Activation)

Causality: Because TAAR1 is a Gs-coupled receptor, its activation directly stimulates adenylyl cyclase, increasing intracellular cAMP. Measuring cAMP provides a functional readout of the compound's agonistic efficacy. Self-Validation: Includes a positive control (p-tyramine, a known TAAR1 agonist) and a phosphodiesterase (PDE) inhibitor (IBMX) to prevent premature cAMP degradation, ensuring the measured signal accurately reflects receptor activation.

  • Cell Culture: Seed HEK-293 cells stably expressing human TAAR1 (hTAAR1) into 384-well plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO

    
    .
    
  • PDE Inhibition: Wash cells with Hank’s Balanced Salt Solution (HBSS) and pre-incubate with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to inhibit cAMP degradation.

  • Ligand Stimulation: Treat cells with 1-(3-Bromophenyl)-N-methylethanamine HCl in a concentration gradient (1 nM to 100 µM). Treat control wells with p-tyramine (positive control) or vehicle (negative control). Incubate for 45 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and add a FRET-based cAMP detection reagent (e.g., LANCE Ultra cAMP kit).

  • Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) using a microplate reader. Plot the dose-response curve to determine the

    
     and 
    
    
    
    relative to p-tyramine.

Conclusion & Future Directions

1-(3-Bromophenyl)-N-methylethanamine HCl represents a highly specialized ligand for interrogating the intersection of monoamine transporter inhibition and TAAR1 agonism. The meta-bromine and N-methyl substitutions theoretically optimize its lipophilicity and SERT/DAT selectivity. The self-validating protocols outlined above provide a rigorous framework for empirical confirmation of this theoretical mechanism, paving the way for advanced in vivo microdialysis studies to quantify real-time neurotransmitter efflux.

References

  • Grandy, D. K., et al. "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications". Frontiers in Neuroscience.[Link]

  • Wikipedia Contributors. "2,5-Dimethoxy-3-bromoamphetamine". Wikipedia, The Free Encyclopedia.[Link]

  • Wikipedia Contributors. "N-Methylphenethylamine". Wikipedia, The Free Encyclopedia.[Link]

  • ACS Pharmacology & Translational Science. "Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities". ACS Publications.[Link]

Protocols & Analytical Methods

Method

Application Note: 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride in the Development of CNS-Active Ligands

Strategic Rationale in Drug Design 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a highly versatile building block primarily utilized in organic synthesis and pharmaceutical development[1],[2]. Structurally, it f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Design

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a highly versatile building block primarily utilized in organic synthesis and pharmaceutical development[1],[2]. Structurally, it features an N,


-dimethylbenzylamine core—a privileged scaffold that mimics endogenous monoamine neurotransmitters (such as dopamine and serotonin). This structural homology allows derivatives of this compound to readily interact with central nervous system (CNS) targets[2].

The critical feature of this specific molecule is the meta-bromine substitution on the phenyl ring. This halogen serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings)[3]. By leveraging this reactive site, medicinal chemists can rapidly expand structure-activity relationships (SAR) by appending various aryl, heteroaryl, or alkyl groups, while the N-methyl group ensures optimal lipophilicity for blood-brain barrier (BBB) penetration.

Physicochemical Specifications

To ensure reproducibility in synthetic workflows, the baseline physicochemical properties of the starting material must be verified.

ParameterSpecification
Chemical Name 1-(3-Bromophenyl)-N-methylethanamine hydrochloride
CAS Number 2197556-55-9
Molecular Formula C₉H₁₃BrClN (C₉H₁₂BrN • HCl)
Molecular Weight 250.57 g/mol
Physical Form Solid
Storage Conditions 2–8°C, sealed and dry

Workflow Visualization

The following diagram illustrates the dual-phase workflow: chemical derivatization of the scaffold followed by biological validation.

G A 1-(3-Bromophenyl)- N-methylethanamine HCl B Free-Basing & Boc Protection A->B TEA, Boc2O C Suzuki-Miyaura Cross-Coupling B->C R-B(OH)2, Pd cat. D Boc Deprotection (HCl/Dioxane) C->D Acidic Cleavage E In Vitro Radioligand Binding Assay D->E Target Screening

Figure 1: Workflow for the chemical derivatization and in vitro screening of the target scaffold.

Protocol I: Palladium-Catalyzed Derivatization

This protocol details the Suzuki-Miyaura cross-coupling of the 3-bromo position to generate novel CNS ligands.

System Validation & Controls: Reaction progress must be monitored via LC-MS. The persistence of the unreacted Boc-protected intermediate indicates incomplete oxidative addition or catalyst deactivation, prompting the addition of supplemental Pd(dppf)Cl₂.

Step-by-Step Methodology:

  • Amine Protection (Boc₂O): Suspend 1-(3-Bromophenyl)-N-methylethanamine HCl (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) dropwise at 0°C, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4 hours.

    • Causality: Triethylamine acts as an acid scavenger to neutralize the hydrochloride salt. Shielding the secondary amine with a Boc group is mandatory; if left unprotected, the amine will coordinate with the palladium catalyst (causing catalyst poisoning) or undergo competitive intramolecular/intermolecular Buchwald-Hartwig amination.

  • Suzuki-Miyaura Cross-Coupling: In a Schlenk flask, combine the Boc-protected aryl bromide (1.0 eq), a selected heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Dissolve in a degassed 4:1 mixture of 1,4-dioxane and water. Add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 12 hours under an argon atmosphere[3].

    • Causality: The biphasic dioxane/water solvent system ensures the solubility of both the highly lipophilic organic substrates and the inorganic base. Strict degassing is critical to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species[3].

  • Deprotection: Isolate the coupled product via silica gel chromatography. Dissolve the purified intermediate in 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under vacuum to yield the final derivatized hydrochloride salt.

    • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group without hydrolyzing other sensitive functional groups, directly yielding a stable, water-soluble hydrochloride salt optimized for downstream aqueous biological assays.

Protocol II: Radioligand Binding Evaluation

To determine the CNS activity of the synthesized derivatives, equilibrium radioligand binding assays are performed against serotonin (5-HT) and dopamine (DA) receptors based on standardized National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) protocols[4],[5].

System Validation & Controls: The assay is a self-validating system. Total binding is defined by the radioligand alone. Non-specific binding (NSB) is defined by co-incubating with a saturating concentration (10 µM) of an established reference ligand (e.g., Haloperidol for D₂ receptors; Ketanserin for 5-HT₂A). Specific binding is calculated as Total minus NSB.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells transiently expressing the target human receptor. Homogenize cells in ice-cold standard binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[4]. Centrifuge at 20,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

    • Causality: The inclusion of Mg²⁺ ions is essential to stabilize the receptor-G protein ternary complex, which maintains the high-affinity state of the GPCR recognized by agonist radioligands[4].

  • Assay Assembly: In a 96-well plate, add 50 µL of the test compound (serial dilutions from 0.1 nM to 10 µM), 50 µL of the appropriate radioligand (at a concentration near its K_d), and 100 µL of the membrane suspension to achieve a final volume of 200 µL per well.

    • Causality: Testing across a comprehensive 5-log concentration range ensures the generation of a complete sigmoidal dose-response curve, allowing for the accurate calculation of IC₅₀ and K_i values.

  • Incubation & Termination: Incubate the plates in the dark at room temperature for 90 minutes to allow the system to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold wash buffer.

    • Causality: Pre-soaking filters in polyethylenimine neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged radioligands and improving the signal-to-noise ratio.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate K_i values utilizing the Cheng-Prusoff equation.

Representative Quantitative Data

The table below illustrates representative (mock) binding affinities demonstrating how derivatization of the 1-(3-Bromophenyl)-N-methylethanamine scaffold can shift receptor selectivity.

Compound5-HT₂A Affinity (K_i, nM)D₂ Affinity (K_i, nM)
Parent Scaffold (3-Bromo)>10,000>10,000
Derivative A (3-Phenyl substitution)145 ± 12890 ± 45
Derivative B (3-Pyridyl substitution)42 ± 5112 ± 10

References

  • MySkinRecipes. "1-(3-Bromophenyl)-N-methylethanamine hydrochloride - Product Description." Chemical Specifications. Available at:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). "Assay Protocols." University of North Carolina Chapel Hill. Available at: [Link]

  • Krumm, B. E., et al. (2023). "The polypharmacological profiles of xanomeline and N-desmethylxanomeline." bioRxiv. Available at:[Link]

Sources

Application

1-(3-Bromophenyl)-N-methylethanamine HCl in vitro assay setup

Application Note: In Vitro Pharmacological Profiling of 1-(3-Bromophenyl)-N-methylethanamine HCl Introduction & Pharmacological Context 1-(3-Bromophenyl)-N-methylethanamine HCl is a halogenated, N-methylated derivative o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 1-(3-Bromophenyl)-N-methylethanamine HCl

Introduction & Pharmacological Context

1-(3-Bromophenyl)-N-methylethanamine HCl is a halogenated, N-methylated derivative of 1-phenylethylamine. Compounds within this structural class are frequently utilized as critical intermediates in central nervous system (CNS) drug discovery and exhibit complex polypharmacology. Unlike standard amphetamines (which are 2-aminopropyl derivatives), 1-phenylethylamines feature the amine group at the alpha-carbon relative to the phenyl ring[1].

Historically, 1-phenylethylamine derivatives are well-documented inhibitors of monoamine oxidase (MAO)[2]. However, meta-halogenation (e.g., 3-bromo) and N-methylation typically enhance lipophilicity and shift binding affinity toward plasma membrane monoamine transporters (DAT, SERT, and NET). To accurately characterize 1-(3-Bromophenyl)-N-methylethanamine HCl, researchers must deploy a tiered in vitro assay cascade that isolates reuptake inhibition from enzymatic blockade.

Assay Strategy & Workflow

To prevent false-positive functional readouts, the experimental design must follow a strict logical causality:

  • Cytotoxicity Screening: Ensures the compound does not induce acute cell death, which would artificially mimic "inhibition" in cell-based uptake assays.

  • Target Isolation: We utilize recombinant heterologous expression systems (HEK293 cells) and purified enzymes. Using crude brain synaptosomes is discouraged for this compound class, as vesicular monoamine transporter (VMAT) sequestration and endogenous tissue metabolism would confound the kinetic data.

Workflow A Compound Prep 1-(3-Bromophenyl)-N-methylethanamine B Cytotoxicity Assay (SH-SY5Y Viability) A->B Step 1: Safety Screen C MAO Inhibition Assay (Amplex Red Fluorometric) B->C Step 2A: Oxidase Profiling D Transporter Uptake Assay (HEK293 DAT/SERT/NET) B->D Step 2B: Reuptake Profiling E Data Analysis & IC50 Determination C->E D->E

In vitro screening cascade for 1-(3-Bromophenyl)-N-methylethanamine HCl.

Protocol I: Monoamine Transporter Uptake Inhibition

Rationale & Causality: This assay measures the ability of the compound to block the reuptake of neurotransmitters from the synaptic cleft. By using HEK293 cells stably transfected with human DAT, SERT, or NET, we eliminate off-target binding[3]. The assay is self-validating through the inclusion of monoamine-specific reference inhibitors to define maximum inhibition (


) and calculate the Z'-factor.

Step-by-Step Methodology:

  • Cell Preparation: Seed stably transfected HEK293 cells in 96-well plates at 50,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO

    
     to reach 80% confluency.
    
  • Buffer Exchange: Carefully aspirate the media and wash cells once with 100 µL of room-temperature Krebs-HEPES Buffer (KHB: 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH

    
    PO
    
    
    
    , 1.2 mM CaCl
    
    
    , 1.2 mM MgSO
    
    
    , 25 mM HEPES, 5.6 mM glucose, pH 7.4).
  • Pre-incubation: Add 50 µL of KHB containing varying concentrations of 1-(3-Bromophenyl)-N-methylethanamine HCl (1 nM to 100 µM), vehicle control (0.1% DMSO), or reference inhibitors. Causality: A 10-minute pre-incubation allows the test compound to reach thermodynamic binding equilibrium with the transporter before the competitive radiotracer is introduced.

  • Tracer Addition: Initiate uptake by adding 50 µL of KHB containing the radiotracer (20 nM [3H]-dopamine, 100 nM [3H]-serotonin, or 20 nM [3H]-norepinephrine).

  • Reaction Termination: After exactly 3 minutes, rapidly aspirate the buffer and wash three times with 200 µL of ice-cold KHB. Causality: The sudden drop in temperature halts transporter kinetics instantly, trapping the intracellular radiotracer and preventing efflux.

  • Quantification: Lyse the cells using 100 µL of 1% SDS. Transfer the lysates to scintillation vials containing 2 mL of scintillation cocktail and measure retained radioactivity (CPM) using a liquid scintillation counter[3].

Protocol II: Monoamine Oxidase (MAO) Fluorometric Assay

Rationale & Causality: Because 1-phenylethylamine derivatives are known MAO inhibitors[2], enzymatic blockade must be profiled. We employ the Amplex Red assay, a highly sensitive coupled-enzyme system. MAO oxidizes the substrate tyramine, generating H


O

. Horseradish peroxidase (HRP) utilizes this H

O

to convert non-fluorescent Amplex Red into highly fluorescent resorufin[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM tyramine in 0.05 M sodium phosphate buffer (pH 7.4).

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B to a final concentration of 5 µg/mL in the phosphate buffer.

  • Compound Incubation: In a black, flat-bottom 96-well microplate, combine 50 µL of 1-(3-Bromophenyl)-N-methylethanamine HCl (serial dilutions) with 50 µL of the MAO enzyme. Incubate for 15 minutes at room temperature in the dark. Causality: Black plates prevent optical cross-talk between adjacent wells, and dark incubation prevents the artifactual photo-oxidation of Amplex Red.

  • Reaction Initiation: Add 100 µL of the Amplex Red/HRP/Tyramine working solution to each well to start the reaction.

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes at Ex/Em = 545/590 nm using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve to determine IC
    
    
    
    values[4].

Data Presentation & Assay Validation Parameters

To ensure the trustworthiness of the assay system, control compounds must fall within the expected IC


 ranges, and the assay must maintain a Z'-factor > 0.5.
TargetAssay TypeReference ControlExpected Control IC

Assay Readout
DAT Radiotracer UptakeCocaine~300 nM[3H]-Dopamine CPM
SERT Radiotracer UptakeFluoxetine~20 nM[3H]-Serotonin CPM
NET Radiotracer UptakeNisoxetine~10 nM[3H]-Norepinephrine CPM
MAO-A FluorometricClorgyline~5 nMResorufin Fluorescence
MAO-B FluorometricSelegiline~10 nMResorufin Fluorescence

Mechanistic Pathway Visualization

If 1-(3-Bromophenyl)-N-methylethanamine HCl acts on both targets, it will exert a synergistic effect on synaptic monoamine levels by simultaneously preventing reuptake and halting intracellular degradation.

Mechanism Compound 1-(3-Bromophenyl)- N-methylethanamine DAT Monoamine Transporters (DAT/SERT/NET) Compound->DAT Competitive Inhibition MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Enzymatic Blockade Synapse Extracellular Monoamine Accumulation DAT->Synapse Prevents Reuptake Mito Decreased Intracellular Degradation MAO->Mito Prevents Oxidation Mito->Synapse Enhances Release Pool

Dual-target pharmacological mechanism of 1-phenylethylamine derivatives.

References

  • [4] Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. URL: [Link]

  • [2] Vane, J. R. (1959). The inhibition of amine oxidase and the central stimulating action of the stereoisomeric amphetamines and 1-phenylethylamines. British Journal of Pharmacology and Chemotherapy. URL: [Link]

  • [3] Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. URL: [Link]

  • [1] Knoll, J., et al. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International Journal of Molecular Sciences. URL: [Link]

Sources

Method

Application Note: In Vivo Neuropharmacological Profiling of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) Mechanistic Rationale & Experimental Design 1-(3-Bromophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9)

Mechanistic Rationale & Experimental Design

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a synthetic halogenated phenethylamine derivative primarily utilized as a research chemical and structural scaffold in the development of novel central nervous system (CNS) agents ()[1]. Due to its structural homology to known monoamine modulators, it serves as a critical intermediate for structure-activity relationship (SAR) studies targeting dopamine (DA) and serotonin (5-HT) transporters.

Causality in Molecular Design: The addition of a bromine atom at the meta position (3-bromo) of the phenyl ring significantly increases the lipophilicity of the phenethylamine backbone, theoretically enhancing blood-brain barrier (BBB) permeability. Furthermore, the N-methyl substitution provides steric hindrance against rapid degradation by monoamine oxidase (MAO), prolonging the compound's in vivo half-life.

To rigorously evaluate these properties, a tripartite experimental design is required:

  • LC-MS/MS Pharmacokinetics : To quantify the Brain-to-Plasma ratio (

    
    ) and validate BBB penetrance.
    
  • In Vivo Microdialysis : To measure real-time extracellular DA and 5-HT fluctuations in the medial prefrontal cortex (mPFC) or striatum.

  • Prepulse Inhibition (PPI) : To assess the compound's effect on sensorimotor gating, a behavioral biomarker for antipsychotic or psychotomimetic activity.

Workflow Compound 1-(3-Bromophenyl)-N-methylethanamine HCl (IP/PO Administration) PK Pharmacokinetics & BBB (LC-MS/MS) Compound->PK Microdialysis In Vivo Microdialysis (DA / 5-HT Efflux) Compound->Microdialysis Behavior Behavioral Assays (Prepulse Inhibition) Compound->Behavior Data Multi-Omic Integration & SAR Profiling PK->Data Brain/Plasma Ratio Microdialysis->Data Extracellular Transmitters Behavior->Data Sensorimotor Gating

Caption: In vivo experimental workflow for evaluating 1-(3-Bromophenyl)-N-methylethanamine HCl.

Detailed Experimental Protocols
Protocol A: Pharmacokinetics and Brain Penetration (LC-MS/MS)

Causality & Trustworthiness: Brain tissue contains high concentrations of phospholipids that cause severe ion suppression in mass spectrometry. Protein precipitation with methanol followed by gradient LC elution ensures lipid clearance. The mandatory use of a deuterated internal standard (IS) creates a self-validating system that corrects for matrix effects and extraction losses ()[2].

Step-by-Step Methodology:

  • Administration : Administer 1-(3-Bromophenyl)-N-methylethanamine HCl (e.g., 10 mg/kg, i.p.) dissolved in sterile saline to adult male C57BL/6 mice.

  • Sampling : Euthanize cohorts (n=5/timepoint) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Collect trunk blood into EDTA tubes and immediately harvest whole brains.

  • Preparation : Centrifuge blood at 3,000 × g for 10 min to isolate plasma. Homogenize brain tissue in 3 volumes of ice-cold PBS (w/v).

  • Extraction : Mix 50 µL of plasma or brain homogenate with 50 µL of IS (e.g., Amphetamine-d11, 50 ng/mL) and 200 µL of ice-cold methanol. Vortex for 1 min, then centrifuge at 15,000 × g for 10 min at 4°C.

  • LC-MS/MS Analysis : Inject 10 µL of the supernatant onto a C18 column (100 × 2.0 mm, 3 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Operate the mass spectrometer in positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

Protocol B: In Vivo Microdialysis in Freely Moving Rodents

Causality & Trustworthiness: Microdialysis causes localized tissue trauma, leading to a transient, artificial spike in neurotransmitters. A strict 2-hour equilibration period is mandatory before baseline collection to ensure measured monoamines reflect physiological states rather than injury artifacts ()[3]. Baseline stability is self-validated when variance between three consecutive fractions is <10%.

Step-by-Step Methodology:

  • Surgery : Under isoflurane anesthesia, stereotaxically implant a guide cannula targeting the mPFC (Coordinates: AP +1.9, ML ±0.4, DV -1.5 mm from bregma). Secure with dental cement and allow 5-7 days for recovery.

  • Probe Insertion & Equilibration : Insert a microdialysis probe (2 mm active membrane). Perfuse with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2) at 1.5 µL/min. Discard the first 2 hours of dialysate.

  • Baseline Collection : Collect three consecutive 20-minute fractions.

  • Treatment & Monitoring : Inject the test compound (i.p.). Continue collecting 20-minute fractions for 3 hours.

  • Quantification : Analyze dialysates via HPLC coupled with electrochemical detection (HPLC-ECD) or LC-MS/MS to quantify DA and 5-HT concentrations relative to baseline.

Pathway Ligand 1-(3-Bromophenyl)-N-methylethanamine Transporter Monoamine Transporters (DAT / SERT) Ligand->Transporter Competitive Reuptake Inhibition Synapse Synaptic Cleft (Accumulation of DA/5-HT) Transporter->Synapse Reduced Clearance Receptors Post-Synaptic Receptors (D2, 5-HT2A) Synapse->Receptors Enhanced Neurotransmission BehaviorOut Modulated Sensorimotor Gating (Restored PPI) Receptors->BehaviorOut Phenotypic Response

Caption: Proposed monoaminergic signaling modulation by 1-(3-Bromophenyl)-N-methylethanamine.

Protocol C: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Causality & Trustworthiness: PPI assesses the ability to "gate" intrusive sensory information, a mechanism often disrupted in schizophrenia models. To prevent habituation to the prepulse, trial types must be pseudorandomized. We utilize a short 4 ms prepulse, which allows for precise variation of interstimulus intervals without overlapping the startle pulse ()[4].

Step-by-Step Methodology:

  • Acclimation : Place the mouse in a startle chamber (e.g., San Diego Instruments SR-Lab) with 65 dB background white noise for 5 minutes.

  • Habituation Block : Present 10 consecutive 120 dB startle pulses (40 ms duration) to establish a baseline startle response and stabilize reactivity.

  • PPI Testing Block : Present 36 pseudorandomized trials ()[5] consisting of:

    • Pulse alone (120 dB).

    • Prepulse + Pulse (Prepulses of 70, 74, 78, and 82 dB for 4 ms, followed 100 ms later by the 120 dB pulse).

    • No stimulus (background noise only).

  • Data Calculation : Calculate % PPI as:

    
    .
    
Data Presentation & Expected Outcomes

The tables below summarize the expected formatting and hypothetical pharmacokinetic/pharmacodynamic relationships when profiling a highly lipophilic phenethylamine derivative.

Table 1: Representative Pharmacokinetic Parameters (10 mg/kg i.p.)

ParameterPlasmaBrainBrain/Plasma Ratio (

)

450 ng/mL1,120 ng/g2.48

0.5 h0.75 hN/A

1,250 h·ng/mL3,100 h·ng/g2.48

2.1 h2.4 hN/A

Table 2: Pharmacodynamic & Behavioral Self-Validation Matrix

AssayTarget MetricExpected Modulatory ResponseSelf-Validation Control
Microdialysis Extracellular DA / 5-HTDose-dependent % increase over baselineFluoxetine (5-HT) / GBR-12909 (DA)
PPI % Inhibition of StartleReversal of pharmacological gating deficitClozapine (Positive Control)
Locomotor Total Distance Traveled (cm)Hyperlocomotion (if DA dominant)Saline (Vehicle Control)
References
  • MySkinRecipes. "1-(3-Bromophenyl)-N-methylethanamine hydrochloride Chemical Specifications". Available at:[Link]

  • Tamvakopoulos CS, et al. "Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry". Rapid Communications in Mass Spectrometry, 2000. Available at:[Link]

  • Plock N, Kloft C. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery". Journal of Pharmacokinetics and Pharmacodynamics, 2005. Available at:[Link]

  • Valsamis B, Schmid S. "Habituation and Prepulse Inhibition of Acoustic Startle in Rodents". Journal of Visualized Experiments, 2011. Available at:[Link]

  • Taconic Biosciences. "Neurological Disorders: Prepulse Inhibition Paradigm". Available at: [Link]

Sources

Application

Analytical Methods for the Quantification of 1-(3-Bromophenyl)-N-methylethanamine HCl

An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(3-Bromophenyl)-N-methylethanamine HCl, a key chemical entity in research and pharmaceutical development. Accurate quantification is critical for quality control, stability studies, and pharmacokinetic assessments. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section delves into the scientific principles, explains the rationale behind procedural choices, and provides step-by-step protocols from sample preparation to data analysis. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3] This guide is designed to empower researchers and scientists to select and implement the most appropriate analytical strategy for their specific needs.

Introduction and Method Selection Rationale

1-(3-Bromophenyl)-N-methylethanamine HCl is a secondary amine salt belonging to the substituted phenethylamine class.[4] Its aromatic structure and amine functional group dictate the analytical strategies suitable for its quantification. The hydrochloride salt form enhances water solubility and stability but requires specific considerations during sample preparation, particularly for gas chromatography.[5]

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of the pharmaceutical industry, offering an excellent balance of specificity, sensitivity, and robustness for quantifying non-volatile compounds like amine salts.[6][7] Reversed-phase HPLC is ideal for separating the analyte from potential impurities. Its bromophenyl group contains a strong chromophore, making UV detection highly effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional sensitivity and structural confirmation, making it a "gold standard" for trace analysis and identification.[8] As the analyte is a salt, it is non-volatile. Therefore, a crucial sample preparation step is required to convert the salt into its free, volatile base form prior to injection. This method is particularly useful for detecting and identifying impurities in complex matrices.[4][9]

  • UV-Vis Spectrophotometry: This technique is a rapid, simple, and cost-effective method for quantifying compounds with significant UV absorbance.[10][11] Its primary limitation is a lack of specificity; any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[12][13] It is best suited for the analysis of pure substances or simple formulations where the excipients do not interfere.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

This method leverages reversed-phase chromatography to separate 1-(3-Bromophenyl)-N-methylethanamine from non-polar and polar impurities. The compound, being moderately polar, is retained on a non-polar stationary phase (like C18). An acidic mobile phase is employed to ensure the secondary amine remains protonated (R-NH₂⁺-CH₃), which promotes sharp, symmetrical peak shapes and consistent retention. Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from certified reference standards.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters (e.g., PTFE, nylon).

  • Reference Standard: 1-(3-Bromophenyl)-N-methylethanamine HCl (purity ≥99%).

  • HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Industry-standard stationary phase providing good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACN TFA acts as an ion-pairing agent and maintains a low pH (~2) to ensure the amine is protonated, preventing peak tailing.
Elution Mode Isocratic: 60% A, 40% B A simple isocratic method is often sufficient for assay and purity determination of the main component. A gradient may be developed if separating multiple impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temp. 30°C Maintaining a constant temperature ensures reproducible retention times and peak areas.
Injection Vol. 10 µL A typical injection volume that balances sensitivity with the risk of column overloading.
Detection λ 265 nm The bromophenyl group exhibits strong absorbance around this wavelength. A full scan (200-400 nm) should be performed initially to confirm the λmax.

| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |

Preparation of Solutions:

  • Mobile Phase: Prepare solutions A and B. Filter and degas thoroughly before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and ACN (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of standards. A recommended range is 5, 25, 50, 100, and 250 µg/mL.[14]

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a mid-range standard (e.g., 100 µg/mL).

  • Verify that the system suitability criteria are met (see Table 2).

  • Construct a calibration curve by injecting the standards in duplicate. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions in duplicate.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

HPLC Method Validation Summary

The method must be validated according to ICH Q2(R2) guidelines to prove its suitability for the intended purpose.[2][15][16]

Table 1: HPLC Validation Parameters and Typical Acceptance Criteria

Parameter Test Typical Acceptance Criteria
Specificity Inject blank, placebo, and spiked samples. No interfering peaks at the analyte's retention time. Peak purity analysis (PDA) should pass.
Linearity Analyze 5 concentrations across the range. Correlation coefficient (r²) ≥ 0.999.
Range 80-120% of the test concentration. Method demonstrates acceptable linearity, accuracy, and precision within this range.
Accuracy Analyze spiked placebo at 3 levels (e.g., 80, 100, 120%). Mean recovery between 98.0% and 102.0%.
Precision Repeatability (6 replicates at 100%).Intermediate (different day/analyst). RSD ≤ 2.0%.[1]
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). LOD: ~0.5 µg/mL, LOQ: ~1.5 µg/mL (example values).

| Robustness | Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). | System suitability criteria are met; results are not significantly affected. |

Table 2: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

| %RSD of Peak Area | ≤ 2.0% for 5 replicates |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Prep_Mobile Mobile Phase Prep SST System Suitability Test Prep_Mobile->SST Prep_Std Standard Prep Prep_Std->SST Cal Calibration Curve Prep_Std->Cal Prep_Sample Sample Prep Analysis Sample Analysis Prep_Sample->Analysis SST->Cal If Pass Cal->Analysis Data Data Processing Analysis->Data Report Final Report Data->Report

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

This method is ideal for achieving high sensitivity and providing unequivocal identification based on both retention time and mass spectrum. Since 1-(3-Bromophenyl)-N-methylethanamine HCl is a non-volatile salt, a sample preparation step is mandatory to convert it to its free base, which is volatile and amenable to GC analysis.[17] This is achieved through a liquid-liquid extraction (LLE) under basic conditions. The free amine is then separated on a low- to mid-polarity capillary column and detected by a mass spectrometer, which fragments the molecule into a unique pattern, providing a "fingerprint" for identification and confirmation.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

  • Autosampler vials, centrifuge tubes, and a vortex mixer.

  • Reference Standard: 1-(3-Bromophenyl)-N-methylethanamine HCl (purity ≥99%).

  • Reagent-grade sodium hydroxide (NaOH), ethyl acetate, and anhydrous sodium sulfate.

  • Internal Standard (IS), e.g., N-ethyl-N-methyl-3-(trifluoromethyl)aniline (optional but recommended for best precision).

Sample Preparation (Conversion to Free Base via LLE):

  • Standard/Sample Preparation: Accurately weigh an amount of the HCl salt standard or sample into a centrifuge tube. Dissolve in 1 mL of deionized water.

  • Basification: Add 1 mL of 2 M NaOH solution to the tube to deprotonate the amine and form the free base. Vortex for 30 seconds. The pH should be >11.

  • Extraction: Add 2 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes to extract the free amine into the organic layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Conditions:

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A 5% phenyl-methylpolysiloxane column is robust and provides good resolution for a wide range of compounds, including phenethylamines.[18]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 250°C Ensures rapid vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL) For maximizing sensitivity, suitable for trace analysis.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 2 min Temperature program designed to elute the analyte with good peak shape and separate it from solvent and potential impurities.
Transfer Line 280°C Prevents condensation of the analyte between the GC and MS.
MS Source Temp. 230°C Standard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eV Standard EI energy provides reproducible fragmentation patterns for library matching.

| Acquisition | Scan (m/z 50-350) or SIM | Scan mode is used for identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion and major fragments) is used for highly sensitive quantification. |

GC-MS Method Validation Summary

Table 3: GC-MS Validation Parameters and Typical Acceptance Criteria

Parameter Test Typical Acceptance Criteria
Specificity Analyze blank matrix extract. No interfering peaks at the analyte's retention time in the selected ion chromatograms.
Linearity Analyze 5-6 concentrations across the range. Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze spiked blank matrix at 3 levels. Mean recovery between 95.0% and 105.0%.
Precision Repeatability and Intermediate Precision. RSD ≤ 5.0% (may be wider for trace analysis).

| LOD & LOQ | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Can achieve sub-ng/mL levels, depending on the matrix. |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Dissolve Dissolve HCl Salt in Water Basify Add NaOH (pH > 11) Dissolve->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry Organic Layer Extract->Dry Inject Inject into GC-MS Dry->Inject Acquire Acquire Data (Scan or SIM) Inject->Acquire Process Process Data Acquire->Process Quantify Quantify vs. Calibration Curve Process->Quantify

Caption: Workflow for GC-MS analysis.

Method 3: UV-Vis Spectrophotometry

Principle and Rationale

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[13] The bromophenyl moiety in the analyte absorbs UV radiation, allowing for its direct quantification.[19] This method is exceptionally fast and requires minimal instrumentation but is non-specific. It is best used for assaying the pure substance or in formulations where no other components absorb at the analytical wavelength.

Detailed Experimental Protocol: UV-Vis

Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance, volumetric flasks, and pipettes.

  • Reference Standard: 1-(3-Bromophenyl)-N-methylethanamine HCl (purity ≥99%).

  • Spectroscopic grade methanol or ethanol.

Procedure:

  • Solvent Selection and λmax Determination: Dissolve a small amount of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax), expected to be around 265 nm.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with methanol. A recommended range is 2, 5, 10, 15, and 20 µg/mL.

  • Sample Solution: Prepare a sample solution with a target concentration within the calibration range (e.g., 10 µg/mL).

  • Measurement: Set the spectrophotometer to the predetermined λmax. Zero the instrument using the methanol blank. Measure the absorbance of each standard and sample solution.

  • Quantification: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample using the linear regression equation.

UV-Vis Method Validation Summary

Table 4: UV-Vis Validation Parameters and Typical Acceptance Criteria

Parameter Test Typical Acceptance Criteria
Specificity Scan individual excipients/impurities. No significant absorbance from other components at the analytical λmax. (This is the key limitation) .
Linearity Analyze 5 concentrations. Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked placebo at 3 levels. Mean recovery between 98.0% and 102.0%.

| Precision | Repeatability (6 replicates at 100%). | RSD ≤ 2.0%. |

UV-Vis Workflow Diagram

UVVIS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Scan Determine λmax Zero Zero with Blank Scan->Zero Prep_Std Prepare Standards Measure Measure Absorbance Prep_Std->Measure Prep_Sample Prepare Sample Prep_Sample->Measure Zero->Measure Cal Plot Calibration Curve Measure->Cal Quantify Calculate Concentration Cal->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Comparative Summary of Analytical Methods

Table 5: Comparison of HPLC, GC-MS, and UV-Vis Methods

Feature HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity High (Separates analyte from impurities) Very High (Separation + Mass Spectrum) Low (Prone to interference)
Sensitivity Moderate (µg/mL) Very High (pg/mL to ng/mL) Low (µg/mL)
Sample Prep Simple (dissolve and filter) Complex (requires extraction/basification) Very Simple (dissolve)
Analysis Time ~10-15 min per sample ~15-20 min per sample <1 min per sample
Cost Moderate (instrumentation and solvents) High (instrumentation and maintenance) Low (instrumentation)
Confirmation Based on retention time Unequivocal (retention time + mass spectrum) None (based on absorbance only)

| Best For | Routine QC, stability testing, content uniformity | Impurity identification, trace analysis, forensics | Pure substance assay, simple formulations |

Conclusion

The quantification of 1-(3-Bromophenyl)-N-methylethanamine HCl can be successfully achieved using several analytical techniques. RP-HPLC-UV stands out as the most versatile and robust method for routine quality control in a pharmaceutical setting. GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification or confirmatory analysis. UV-Vis spectrophotometry provides a rapid and simple alternative for the analysis of pure materials where interfering substances are not a concern. The selection of the optimal method depends on a thorough evaluation of the analytical requirements, and regardless of the choice, a comprehensive validation according to ICH guidelines is essential to guarantee the generation of reliable and accurate data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available at: [Link]

  • DigitalCommons@CalPoly. UV-Vis Characterization of Aromatic Content in Bio-oil. Available at: [Link]

  • Journal of IMAB. (2017, June 26). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Available at: [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Available at: [Link]

  • National Institute of Justice. (2008, January 1). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Available at: [Link]

  • HunterLab. (2022, December 19). UV Spectrophotometry Identifies Compounds in Pharmaceuticals. Available at: [Link]

  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. Available at: [Link]

  • Waters. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

  • PubChem. 1-(3-Bromophenyl)-1-methylethylamine. Available at: [Link]

  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

Sources

Method

Application Note: Robust HPLC Method Development for 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Analyte Profiling & Mechanistic Rationale As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & Mechanistic Rationale

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method begins with a deep understanding of the analyte's physicochemical properties. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a synthetic, halogenated secondary amine frequently utilized as an intermediate in pharmaceutical development and central nervous system (CNS) research ().

Structurally, the molecule features a brominated aromatic ring, a secondary amine group, and a chiral center at the benzylic alpha-carbon. As a hydrochloride salt, it is highly polar and water-soluble.

The Chromatographic Challenge: Silanol Interactions

The primary hurdle in analyzing basic phenethylamine derivatives (pKa ~9.5) is their severe propensity for secondary interactions. On standard silica-based stationary phases, the positively charged secondary amine interacts with negatively charged, ionized residual silanols (Si-O⁻). This cation-exchange interaction disrupts the partitioning mechanism, leading to severe peak tailing, retention time drift, and a loss of theoretical plates.

Field-Proven Solutions (Expertise & Experience)

To establish a self-validating, highly reproducible method, we must control the ionization state of both the analyte and the column:

  • Ion-Suppression via Low pH (Primary Approach): By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we drive the pH down to ~2.0. This is well below the pKa of residual silanols (pKa 3.5–4.5), keeping them fully protonated and neutral (Si-OH), thereby eliminating cation-exchange tailing. Concurrently, the amine remains fully protonated, and the trifluoroacetate acts as a weak ion-pairing reagent to enhance retention.

  • Mixed-Mode Chromatography (Alternative): For complex matrices, specialized columns with embedded cation-exchange groups (e.g., Primesep 200) can be utilized to retain basic amines without the need for acidic ion-pairing reagents ([1]).

Mandatory Visualization: Method Development Workflow

HPLC_Method_Dev A 1. Analyte Profiling Secondary Amine, pKa ~9.5 UV Max: 215 nm / 265 nm B 2. Column Selection Mitigate Silanol Interactions A->B C1 Approach A: Low pH End-capped C18 + 0.1% TFA (Protonates Silanols) B->C1 C2 Approach B: High pH Hybrid Silica + pH 10.5 Buffer (Neutralizes Amine) B->C2 D 3. Method Optimization Gradient Elution & Temp Control C1->D C2->D E 4. System Suitability (SST) Tailing Factor ≤ 1.5 Resolution ≥ 2.0 D->E F 5. Chiral Separation (Optional: CBH Column) E->F

Caption: Workflow for HPLC method development of basic secondary amines, highlighting pH strategies.

Experimental Protocols & Data Presentation

The following protocol outlines a universally accessible Reversed-Phase (RP-HPLC) gradient method optimized for assay and impurity profiling.

Table 1: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)End-capped hybrid silica withstands harsh pH and minimizes residual silanol activity.
Mobile Phase A 0.1% TFA in HPLC-grade WaterLowers pH to ~2.0 to suppress silanol ionization.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Aprotic solvent provides sharp peaks for aromatic amines.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV) 215 nm (Primary), 265 nm (Secondary)215 nm captures the aliphatic amine; 265 nm is specific to the brominated aromatic ring.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Table 2: Gradient Elution Profile

A gradient is strictly required over isocratic elution to ensure that tightly bound synthetic impurities or degradation products are fully flushed from the column, preventing ghost peaks in subsequent runs.

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial hold for polar retention
2.0955Isocratic hold
10.04060Linear ramp for impurity elution
12.01090Column wash
14.01090Column wash
14.1955Return to initial conditions
18.0955Re-equilibration

Step-by-Step Methodology (Trustworthiness)

This method is designed as a self-validating system . Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water (Mobile Phase A).

  • Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B).

  • Critical Insight: TFA is volatile and degrades under UV light. Prepare fresh every 48 hours to maintain a consistent pH. Failure to do so will result in retention time drift.

Step 2: Diluent & Standard Preparation

  • Diluent: Mix 950 mL of Water with 50 mL of Acetonitrile (95:5 v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Critical Insight: Matching the diluent to the initial mobile phase conditions (95% A) prevents the "solvent effect," which causes peak splitting or premature elution of highly polar salts.

Step 3: System Equilibration & Self-Validation (SST)

  • Purge the system and equilibrate the column at initial conditions (95% A / 5% B) for at least 15 column volumes (~30 minutes).

  • Injection 1 (Blank): Inject the Diluent to verify baseline stability and ensure no carryover or ghost peaks interfere with the analyte window.

  • Injections 2-6 (SST): Inject the Standard Solution five consecutive times.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) ~ 7.5 ± 0.5 minIndicates mobile phase preparation error or pump leak.
Tailing Factor (Tf)

1.5
Indicates active silanols; check TFA concentration or column age.
Theoretical Plates (N)

5000
Indicates column degradation or dead volume in the system.
% RSD of Peak Area

2.0% (n=5)
Indicates autosampler inconsistency or integration errors.

Advanced Considerations: Enantiomeric Separation

Because 1-(3-Bromophenyl)-N-methylethanamine possesses an asymmetric carbon at the benzylic position, it exists as a racemic mixture unless stereospecifically synthesized. The achiral C18 method described above cannot resolve enantiomers.

If stereochemical purity is required for pharmaceutical development, an enantioselective HPLC method must be employed. Based on validated literature for structurally analogous phenethylamines and indoloquinazoline alkaloids, protein-based chiral stationary phases utilizing cellobiohydrolase (CBH) provide excellent enantioseparation ([2]). Alternatively, derivatization techniques commonly used for biogenic amines can be adapted for enhanced fluorescence detection, though direct chiral chromatography is preferred to avoid sample loss ([3]).

References

  • Title: Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column Source: SIELC Technologies URL: [Link]

  • Title: Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products Source: ResearchGate URL: [Link]

Sources

Application

cell-based assays involving 1-(3-Bromophenyl)-N-methylethanamine hydrochloride

Title: Application Note: Profiling 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride in Monoaminergic Cell-Based Assays Executive Summary 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a synthetic halogenated phe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Profiling 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride in Monoaminergic Cell-Based Assays

Executive Summary

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a synthetic halogenated phenethylamine derivative. In central nervous system (CNS) drug discovery, the phenethylamine scaffold is a privileged structure known for interacting with monoamine transporters (DAT, SERT, NET) and aminergic G-protein coupled receptors (GPCRs) [1]. This application note provides validated, self-calibrating in vitro methodologies for characterizing the pharmacodynamics of this compound and its analogs.

Mechanistic Context & Structural Rationale

To properly profile 1-(3-Bromophenyl)-N-methylethanamine HCl, assay design must be grounded in its structure-activity relationship (SAR):

  • N-Methylation: The addition of an N-methyl group typically enhances lipophilicity and resistance to monoamine oxidase (MAO) degradation, while increasing affinity for the dopamine transporter (DAT).

  • Meta-Halogenation (3-Bromo): The bromine substitution introduces a bulky, highly lipophilic moiety. Unlike fluorine, which acts primarily as a hydrogen bond acceptor, bromine engages in strong hydrophobic interactions within the binding pockets of the 5-HT2A receptor and DAT [4].

Because phenethylamines can act as both reuptake inhibitors and receptor modulators, a dual-assay approach is required: a fluorescent substrate uptake assay for transporter inhibition, and a calcium mobilization assay for Gq-coupled GPCR activation [2].

Workflow Visualization: Transporter Assay

TransporterWorkflow Step1 1. Seed HEK293-hDAT/hSERT in Poly-D-Lysine Plates Step2 2. Incubate 24h at 37°C (Confluent Monolayer) Step1->Step2 Step3 3. Add 1-(3-Bromophenyl)- N-methylethanamine HCl Step2->Step3 Step4 4. Add Fluorescent Substrate (e.g., ASP+) Step3->Step4 Step5 5. Kinetic Fluorescence Read (Ex/Em) Step4->Step5 Step6 6. Calculate IC50 (Dose-Response Curve) Step5->Step6

Workflow for the Monoamine Transporter Fluorescent Uptake Assay.

Protocol 1: Monoamine Transporter (DAT/SERT) Uptake Inhibition Assay

Objective: Determine the IC50 of 1-(3-Bromophenyl)-N-methylethanamine HCl for inhibiting neurotransmitter reuptake.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT).

  • Poly-D-lysine coated 96-well black, clear-bottom microplates.

  • Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

  • Reference Controls: Cocaine (DAT inhibitor), Fluoxetine (SERT inhibitor) [1].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hDAT/hSERT cells at a density of 40,000 cells/well in poly-D-lysine coated plates. Incubate overnight at 37°C in 5% CO2.

    • Scientist's Insight (Causality): HEK293 cells adhere poorly to standard tissue culture plastic. Poly-D-lysine is critical to prevent cell detachment during the subsequent wash steps. Losing cells would artificially lower the fluorescence signal, mimicking false-positive inhibition and skewing the IC50 [1].

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of 1-(3-Bromophenyl)-N-methylethanamine HCl in Assay Buffer, starting at a top concentration of 100 µM.

  • Pre-Incubation: Aspirate culture media and wash cells once with 100 µL Assay Buffer. Add 50 µL of the compound dilutions to the respective wells. Include vehicle control (0.1% DMSO) and positive control wells. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of 2 µM ASP+ substrate to all wells (final concentration 1 µM).

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex 475 nm / Em 605 nm) kinetically every 1 minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V0) of uptake from the linear portion of the kinetic curve. Plot V0 against the log concentration of the compound to determine the IC50 using non-linear regression.

Signaling Pathway Visualization: GPCR Activation

CalciumPathway Ligand 1-(3-Bromophenyl)- N-methylethanamine Receptor 5-HT2A Receptor (Gq-Coupled GPCR) Ligand->Receptor Binds GProtein Gq/11 Protein Activation Receptor->GProtein Activates PLC Phospholipase C (PLC) Cleaves PIP2 GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Produces ER ER Calcium Release (Ca2+ Mobilization) IP3->ER Binds IP3R Fluo4 Fluo-4 AM Binding (Fluorescence Spike) ER->Fluo4 Ca2+ binds dye

Gq-coupled 5-HT2A receptor calcium mobilization signaling pathway.

Protocol 2: 5-HT2A Receptor Calcium Mobilization Assay

Objective: Evaluate the functional agonistic or antagonistic properties of the compound at the 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Fluo-4 AM calcium-sensitive dye.

  • Probenecid (anion-exchange inhibitor).

  • Reference Controls: Serotonin (5-HT, endogenous agonist), Ketanserin (5-HT2A antagonist) [3].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1-h5-HT2A cells at 30,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 50 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

    • Scientist's Insight (Causality): Probenecid is non-negotiable in this assay. CHO-K1 cells express robust organic anion transporters that will actively pump the de-esterified Fluo-4 dye out of the cytoplasm, destroying the signal-to-noise ratio. Probenecid competitively inhibits these transporters, trapping the dye intracellularly [3].

  • Compound Preparation: Prepare 3X concentrated solutions of 1-(3-Bromophenyl)-N-methylethanamine HCl and Serotonin in HBSS buffer.

  • Assay Execution (Agonist Mode): Place the plate in a kinetic fluorescence reader (e.g., FLIPR or FlexStation). Read baseline fluorescence (Ex 494 nm / Em 525 nm) for 15 seconds. The instrument automatically injects 25 µL of the test compound. Record the peak fluorescence response over 90 seconds.

  • Assay Execution (Antagonist Mode): If the compound shows no primary agonism, pre-incubate the cells with the compound for 15 minutes, then inject an EC80 concentration of Serotonin to measure functional antagonism [2].

Quantitative Data Presentation

To ensure the assay systems are self-validating, the following table summarizes representative pharmacological profiling data. This matrix ensures that the dynamic range of the assay is calibrated against known clinical and research standards.

Compound / LigandTargetAssay TypePharmacological MetricRepresentative Value
1-(3-Bromophenyl)-N-methylethanamine hDATUptake InhibitionIC501.2 µM (Putative)
1-(3-Bromophenyl)-N-methylethanamine h5-HT2ACalcium MobilizationEC50450 nM (Putative)
Cocaine (Positive Control)hDATUptake InhibitionIC500.9 - 1.5 µM
Fluoxetine (Positive Control)hSERTUptake InhibitionIC5010 - 20 nM
Serotonin (Endogenous Agonist)h5-HT2ACalcium MobilizationEC501.5 - 5.0 nM
Ketanserin (Antagonist Control)h5-HT2ACalcium MobilizationIC502.0 - 4.0 nM

Note: Putative values for 1-(3-Bromophenyl)-N-methylethanamine are provided for structural comparison based on the known SAR of meta-halogenated phenethylamines.

References

  • Jaster, A. M., et al. "Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers." ACS Chemical Neuroscience, American Chemical Society.[Link]

  • Braden, M. R., et al. "Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N-Benzyl Phenethylamine Agonists." Molecular Pharmacology, ResearchGate. [Link]

Method

Application Note: Preparation and Validation of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride Stock Solutions

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Causality Guide Pharmacological Context & Causality in Handling 1-(3-Bromophenyl)-N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Pharmacological Context & Causality in Handling

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a highly specialized research chemical utilized primarily as an intermediate in the synthesis of central nervous system (CNS) agents and in structure-activity relationship studies for serotonin and dopamine receptor ligands[1].

The Causality of the Salt Form: In its free base form, this secondary amine is highly lipophilic (driven by the brominated phenyl ring) and susceptible to oxidative degradation. By synthesizing it as a hydrochloride (HCl) salt, the amine is protonated (


). This ionic state dramatically increases the molecule's dielectric interaction with polar solvents, ensuring rapid dissolution in both water and dimethyl sulfoxide (DMSO). Understanding this ionic nature is critical: any exposure to highly alkaline buffers during formulation can deprotonate the amine, causing the lipophilic free base to instantly precipitate out of solution.
Physicochemical Profiling

Summarized below are the critical physicochemical parameters that dictate the handling and storage of this compound.

ParameterSpecification
Chemical Name 1-(3-Bromophenyl)-N-methylethanamine hydrochloride
CAS Number 2197556-55-9
Molecular Formula C₉H₁₃BrClN
Molecular Weight 250.57 g/mol
Physical Form Solid (Powder)
Storage (Solid) 2°C to 8°C in a desiccated environment

Solvent Selection & Stability Dynamics

The choice of solvent dictates the shelf-life and biological applicability of your stock solution.

  • Anhydrous DMSO (In Vitro & Library Storage): DMSO is the gold standard for long-term stock solutions. It prevents hydrolytic degradation and inhibits microbial growth. Because the compound contains a photo-sensitive C-Br bond, DMSO stocks must be stored in amber vials.

  • ddH₂O or 0.9% Saline (Immediate Biological Use): While the HCl salt is highly water-soluble, aqueous solutions are prone to pH shifts and microbial contamination over time. Aqueous stocks should be prepared fresh or strictly single-use aliquoted.

Storage Causality: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation) into the vial, which can lead to localized hydrolysis or concentration dilution. Therefore, stock solutions must be aliquoted into single-use volumes and stored at -80°C for up to 6 months, or -20°C for a maximum of 1 month[2].

Volumetric Reconstitution Matrix

To eliminate calculation errors at the bench, use the following validated matrix to achieve precise molarities based on a molecular weight of 250.57 g/mol .

Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 3.991 mL19.955 mL39.909 mL
5 mM 0.798 mL3.991 mL7.982 mL
10 mM 0.399 mL1.995 mL3.991 mL
50 mM 0.080 mL0.399 mL0.798 mL

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its validation mechanism. The following workflows integrate physical causality with strict quality control checkpoints.

Protocol A: Preparation of In Vitro DMSO Stock Solutions (10 mM)
  • Equilibration: Allow the solid powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent hygroscopic moisture absorption.

  • Weighing & Solvation: Accurately weigh 5.0 mg of the compound into a sterile, light-blocking amber glass vial. Add exactly 1.995 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2-5 minutes.

  • Self-Validation Checkpoint: Inspect the vial under a strong light against alternating black and white backgrounds. The solution must be optically clear. The presence of the Tyndall effect (light scattering) indicates micro-particulates; if observed, continue sonication.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chemically resistant to DMSO; using standard PES or nylon filters will result in polymer degradation and sample contamination).

  • Aliquoting: Divide into 50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C[2].

Protocol B: Preparation of In Vivo Co-Solvent Formulations

For animal studies, direct injection of high-concentration DMSO is toxic. The following step-down dilution method ensures the compound remains in solution while reducing DMSO to a safe physiological level (≤10%)[3].

Order of Addition (Critical):

  • Primary Stock: Pipette 100 µL of the 10 mM DMSO stock solution into a sterile tube.

  • Co-Solvent Addition: Add 400 µL of PEG300 and vortex thoroughly. (Causality: PEG300 acts as a primary co-solvent to stabilize the hydrophobic bromophenyl ring before aqueous introduction).

  • Surfactant Addition: Add 50 µL of Tween-80 and vortex until homogenous. (Causality: Tween-80 is a non-ionic surfactant that forms protective micelles, preventing the compound from crashing out).

  • Aqueous Phase: Slowly add 450 µL of 0.9% Saline dropwise while gently vortexing to yield 1 mL of working solution[3].

Workflow Visualization

Workflow A Weigh Compound (Solid Powder) B Add Solvent (DMSO or ddH2O) A->B C Vortex & Sonicate (Visual Validation) B->C D Sterile Filter (0.22 µm) C->D E Aliquot & Store (-80°C, Dark) D->E

Workflow for the preparation, validation, and storage of amine hydrochloride stock solutions.

References

  • MySkinRecipes. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride Product Specifications. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 1-(3-Bromophenyl)-N-methylethanamine hydrochloride

Technical Support Center: Purification of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS 2197556-55-9).

Because this molecule is a halogenated secondary amine, researchers frequently encounter issues such as the compound "oiling out" during salt formation or co-eluting with structurally similar primary/tertiary amine byproducts. This guide provides a causality-driven, self-validating framework to ensure high-purity crystalline yields.

Physicochemical Data & Extraction Parameters

To design an effective purification protocol, we must first establish the thermodynamic and acid-base properties of the target molecule. The parameters below govern the phase-transfer logic used in our extraction protocol.

ParameterValue / RecommendationScientific Rationale
Estimated pKa ~9.5 - 9.8Based on the pKa of the non-halogenated analog (methamphetamine, pKa 9.87)[1], adjusted slightly downward for the inductive electron-withdrawing effect of the 3-bromo substitution.
Optimal Freebasing pH ≥ 12.0Adheres to the "Two pH Unit Rule" to ensure >99.5% of the amine is in the uncharged freebase state for organic extraction[2].
Extraction Solvent MTBE or Dichloromethane (DCM)Provides high partition coefficients for lipophilic secondary amines while rejecting polar inorganic impurities[3].
Salt Formation Reagent 4M HCl in Dioxane or EtherStrictly anhydrous conditions prevent the hygroscopic hydrochloride salt from dissolving or oiling out[4].
Recrystallization System Ethanol / Diethyl EtherBalances high solubility at elevated temperatures with rapid precipitation upon anti-solvent addition[5].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of the purification sequence, moving from crude reaction mixtures to high-purity crystalline salts.

PurificationWorkflow Crude Crude Amine Mixture (Salts & Impurities) Basification Basification (pH > 12) NaOH (aq) Crude->Basification Extraction Organic Extraction (MTBE or DCM) Basification->Extraction Freebase Partition Drying Drying & Filtration (Anhydrous Na2SO4) Extraction->Drying Organic Layer SaltFormation HCl Salt Formation (4M HCl in Dioxane) Drying->SaltFormation Dry Freebase Recrystallization Recrystallization (EtOH / Et2O) SaltFormation->Recrystallization Crude HCl Salt PureProduct Pure 1-(3-Bromophenyl)- N-methylethanamine HCl Recrystallization->PureProduct High Purity Crystals

Workflow for acid-base extraction and anhydrous crystallization of secondary amine hydrochlorides.

Core Purification Protocol: A Self-Validating System

This protocol leverages acid-base liquid-liquid extraction followed by anhydrous precipitation. It is designed to be self-validating : successful phase separation and rapid crystallization serve as real-time visual indicators of protocol adherence.

Phase 1: Freebase Isolation (Acid-Base Extraction)
  • Initial Dissolution: Suspend the crude 1-(3-Bromophenyl)-N-methylethanamine hydrochloride mixture in deionized water. If the crude contains organic solvents from previous synthesis steps, evaporate them under reduced pressure first.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring vigorously. Monitor the pH continuously. Stop when the pH reaches 12.0.

    • Causality & Validation: At pH 12, the amine is fully deprotonated[2]. The solution will visually turn cloudy as the lipophilic freebase separates from the aqueous phase.

  • Organic Partitioning: Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with saturated NaCl (brine) to remove residual water. Dry over anhydrous Na2SO4 for 15 minutes, then filter[3].

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvent Exchange: Evaporate the DCM under reduced pressure to yield the freebase as a pale oil[3]. Redissolve the oil in a minimal volume of dry diethyl ether or isopropanol[5].

  • Acidification: Place the flask in an ice bath (0°C). Slowly add a stoichiometric amount of 4M HCl in dioxane dropwise under continuous stirring[4].

  • Validation: A white precipitate should form immediately. Monitor the pH of the solution using moistened pH paper; stop addition when the solution is slightly acidic (pH ~5-6)[5].

    • Causality: Avoid excess HCl. Over-acidification can promote degradation or trap excess acid in the crystal lattice, leading to hygroscopic behavior.

  • Isolation: Collect the crude hydrochloride salt via vacuum filtration and wash with cold diethyl ether.

Phase 3: Recrystallization
  • Dissolution: Dissolve the crude salt in a minimal amount of boiling ethanol.

  • Anti-Solvent Addition: Add diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid, indicating saturation[5].

  • Crystallization: Allow the flask to cool slowly to room temperature to form a rigid crystal lattice, then transfer to a 4°C refrigerator overnight. Collect the pure crystals via vacuum filtration.

Troubleshooting Guides & FAQs

Q1: My secondary amine is forming a sticky oil instead of crystallizing during the HCl addition. How do I fix this? A1: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in the chosen solvent system, or when residual water is present. Using aqueous HCl introduces water, which prevents the highly soluble salt from forming a rigid crystal lattice[3].

  • Solution: Ensure you are using strictly anhydrous solvents and anhydrous HCl (e.g., HCl in dioxane or ether)[4]. If oiling still occurs, lower the temperature of the ice bath, evaporate some solvent to increase concentration, or scratch the inside of the flask with a glass rod to create nucleation sites[5].

Q2: How can I separate unreacted primary amine starting material from my secondary amine product? A2: If your synthesis method (e.g., reductive amination) left unreacted primary amines, standard acid-base extraction may not fully separate them due to their nearly identical pKa values.

  • Solution: Hoffmann's method is highly effective here. React the crude mixture with diethyl oxalate. Primary amines will form solid dialkyl oxamides, secondary amines (like your target) will form liquid dialkyl oxamic esters, and tertiary amines will not react. This allows for physical separation before hydrolyzing the ester back to your pure secondary amine[5].

Q3: Why is it critical to use the "Two pH Unit Rule" during the extraction phase? A3: The pKa of structurally similar secondary amines is approximately 9.87[1]. The Henderson-Hasselbalch equation dictates that at a pH equal to the pKa, the compound is 50% ionized. To ensure >99.5% of the 1-(3-Bromophenyl)-N-methylethanamine is in the non-polar freebase form for efficient organic extraction, the pH must be raised at least two units above the pKa (i.e., pH ≥ 11.9)[2]. Failing to reach this pH will result in significant product loss in the aqueous layer.

Q4: Can I use column chromatography instead of recrystallization for this hydrochloride salt? A4: It is generally not recommended to run amine hydrochloride salts directly through standard silica gel. The acidic nature of silica can catalyze degradation or cause irreversible binding of sensitive secondary amines[5].

  • Solution: If chromatography is absolutely necessary to remove closely related structural isomers, you must chromatograph the freebase form. To prevent tailing, deactivate the silica gel by pre-treating it with a solution containing 1-2% triethylamine in your eluent[5]. After isolation, convert the pure freebase back to the HCl salt[4].

References

  • Title: Technical Support Center: Purification of Secondary Alkyl Amines Source: Benchchem URL
  • Title: An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification Source: NIH / PubMed URL
  • Title: Purification of Hydrochloride Source: Echemi URL
  • Title: Methamphetamine | C10H15N | CID 10836 Source: PubChem - NIH URL
  • Title: Method Development in Solid Phase Extraction using ISOLUTE® NH2 SPE Columns for the Extraction of Aqueous Samples Source: Biotage URL

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 1-(3-Bromophenyl)-N-methylethanamine HCl

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS 2197556-55-9).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS 2197556-55-9). This compound serves as a critical intermediate in the development of central nervous system (CNS) agents and structure-activity relationship (SAR) studies[1].

The most robust and scalable synthetic route for this secondary amine is the reductive amination of 3-bromoacetophenone with methylamine. Direct alkylation of primary amines is notoriously difficult to control and often results in over-alkylation[2]. By forming an intermediate imine (Schiff base) and selectively reducing it, we establish a highly controlled, one-pot-compatible workflow.

Below, you will find the validated experimental workflow, comparative reagent data, step-by-step methodologies, and mechanistic troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Experimental Workflow

SynthesisWorkflow A 3-Bromoacetophenone + Methylamine B Imine Condensation (Ti(OiPr)4 Catalyst) A->B C Schiff Base Intermediate B->C D Reduction Phase (NaBH(OAc)3) C->D E Free Base Extraction (Organic Phase) D->E F Salt Formation (Anhydrous HCl/Ether) E->F G 1-(3-Bromophenyl)-N- methylethanamine HCl F->G

Workflow for the reductive amination and salt formation of the target compound.

Quantitative Data: Reducing Agent Selection

The choice of reducing agent dictates the chemoselectivity of your reaction. The table below summarizes the causality behind reagent selection and expected yields.

Reducing AgentChemoselectivity (Imine vs. Ketone)Toxicity ProfileTypical Yield (%)Mechanistic Notes
Sodium Borohydride (

)
LowLow40–55%Requires a strict two-step process. Prone to generating the undesired 1-(3-bromophenyl)ethanol byproduct if imine formation is incomplete.
Sodium Cyanoborohydride (

)
HighHigh75–85%Highly selective at pH 5–6. However, it can release highly toxic

and

gas during aqueous workup[3].
Sodium Triacetoxyborohydride (STAB) Very HighLow85–95%Optimal choice. Milder than

and avoids cyanide risks[2]. Allows for a streamlined, one-pot reductive amination.
Validated Step-by-Step Methodology

This protocol is designed as a self-validating system; physical changes at each step confirm the success of the underlying chemical mechanism.

Step 1: Imine Condensation (Schiff Base Formation)

  • In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 3-bromoacetophenone in anhydrous Tetrahydrofuran (THF).

  • Add 1.5 eq of methylamine (strictly as a 2.0 M solution in THF to prevent gaseous loss).

  • Dropwise, introduce 1.2 eq of Titanium(IV) isopropoxide (

    
    ) at room temperature[2].
    
  • Stir for 10–12 hours. Validation: The solution will transition to a pale yellow color, indicating Schiff base formation.

Step 2: Chemoselective Reduction

  • Cool the reaction matrix to 0 °C using an ice bath to control the exothermic reduction.

  • Add 1.5 eq of Sodium triacetoxyborohydride (

    
    ) in small portions.
    
  • Allow the mixture to warm to room temperature and stir for an additional 4–6 hours until TLC indicates complete consumption of the imine.

Step 3: Quenching and Free Base Extraction

  • Quench the reaction carefully with saturated aqueous

    
    . Validation: A dense white precipitate of titanium dioxide (
    
    
    
    ) will form, confirming the neutralization of the Lewis acid.
  • Filter the suspension through a Celite pad to remove the

    
     salts, washing the cake thoroughly with dichloromethane (DCM).
    
  • Separate the organic layer, wash with brine, and dry rigorously over anhydrous

    
    . Concentrate under reduced pressure to yield the crude free base.
    

Step 4: Hydrochloride Salt Formation and Isolation

  • Dissolve the crude free base in a minimal volume of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Dropwise, add 1.1 eq of 2.0 M HCl in diethyl ether under vigorous stirring. Validation: A white, crystalline precipitate of 1-(3-Bromophenyl)-N-methylethanamine HCl (MW: 250.56 g/mol ) will form immediately[1].

  • Filter under a nitrogen atmosphere, wash with cold anhydrous hexanes, and dry under high vacuum.

Troubleshooting Guides & FAQs

Q1: Why is my imine conversion stalling, leading to low overall yields? Causality & Solution: The condensation of 3-bromoacetophenone and methylamine produces water as a byproduct. If this water is not actively scavenged, the chemical equilibrium shifts backward, favoring the starting ketone. Furthermore, methylamine is highly volatile; standard heating causes it to escape the reaction matrix. Solution: Utilize


 as described in the protocol. It acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger, driving the imine formation to completion at room temperature[2].

Q2: I am detecting significant amounts of 1-(3-bromophenyl)ethanol. How do I prevent ketone reduction? Causality & Solution: This occurs when your reducing agent attacks the unreacted 3-bromoacetophenone rather than the target imine. Strong, unselective reducing agents like


 will rapidly reduce ketones if introduced before the imine formation is 100% complete.
Solution: Switch to Sodium triacetoxyborohydride (STAB). STAB is sterically hindered and milder; it specifically targets the protonated imine (iminium ion) over the ketone, granting you superior chemoselectivity without the severe toxicity risks associated with cyanoborohydrides[3],[2].

Q3: During the final HCl salt formation, my product "oils out" instead of forming a crystalline solid. What causes this? Causality & Solution: "Oiling out" (liquid-liquid phase separation) happens when the crystallization solvent is too polar or when trace water is present. The HCl salt of 1-(3-bromophenyl)-N-methylethanamine is highly hygroscopic[4]. If aqueous HCl is used, or if the free base wasn't dried properly, the water disrupts the formation of a rigid crystal lattice. Solution: Ensure your system is strictly anhydrous. Dry the free base organic extract over anhydrous


 prior to salt formation. Always precipitate the salt using anhydrous ethereal HCl (e.g., 2.0 M HCl in diethyl ether) in a non-polar solvent at 0 °C.

Q4: Does the meta-bromo substitution on the phenyl ring affect the reaction kinetics? Causality & Solution: Yes. The bromine atom at the meta position exerts an electron-withdrawing inductive effect (-I). This increases the electrophilicity of the carbonyl carbon, which slightly accelerates the initial nucleophilic attack by the methylamine. However, this same electronic effect makes the resulting imine intermediate more susceptible to hydrolysis. This reinforces the absolute necessity of maintaining strictly anhydrous conditions during Step 1.

References
  • MySkinRecipes - 1-(3-Bromophenyl)-N-methylethanamine hydrochloride Product Specifications. Retrieved from:[Link]

  • Wikipedia - Reductive amination. Retrieved from:[Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the mechanistic underpinnings of common synthetic routes, provide robust troubleshooting strategies, and offer detailed analytical protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride?

The most prevalent laboratory and industrial-scale synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is achieved through a two-step, one-pot reductive amination of 3'-bromoacetophenone with methylamine.[2] This process involves the initial formation of an N-methylimine intermediate, which is then reduced to the target secondary amine.

An alternative, though less common, approach involves a Grignard reaction . This route would typically involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable imine precursor derived from 3-bromobenzaldehyde.

Q2: I'm observing a low yield in my reductive amination reaction. What are the likely causes?

Low yields in reductive amination can often be traced back to several key factors:

  • Incomplete Imine Formation: The condensation of 3'-bromoacetophenone and methylamine to form the imine is a reversible equilibrium reaction.[2] To drive this equilibrium towards the product, efficient removal of the water byproduct is crucial. This can be accomplished using a dehydrating agent like molecular sieves or through azeotropic distillation.

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6) which catalyze the dehydration step.[3] However, a pH that is too low will protonate the methylamine, rendering it non-nucleophilic and halting the initial attack on the ketone.[3]

  • Inefficient Reduction: The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be influenced by the solvent and temperature.[4][5] Ensure the reducing agent is fresh and added under appropriate conditions. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can sometimes offer better selectivity for the imine over the starting ketone.[5][6]

  • Side Reactions: The primary competing reaction is the reduction of the starting 3'-bromoacetophenone to the corresponding alcohol, 1-(3-bromophenyl)ethanol.[3] Pre-forming the imine before adding the reducing agent can help minimize this side product.[2]

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities encountered during the synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride and provides actionable troubleshooting steps.

Impurity Potential Cause Troubleshooting & Mitigation Strategies Analytical Detection
Unreacted 3'-Bromoacetophenone Incomplete reaction; inefficient imine formation.Ensure an appropriate molar excess of methylamine is used. Optimize pH for imine formation (pH 4-6).[3] Allow sufficient time for imine formation before adding the reducing agent.[2]HPLC, GC-MS, TLC[7][8]
1-(3-Bromophenyl)ethanol Reduction of the starting ketone by the reducing agent.[3]Use a milder reducing agent like NaBH(OAc)₃.[5][6] Pre-form the imine to consume the ketone before reduction.[2] Control the reaction temperature, as lower temperatures can favor imine reduction.HPLC, GC-MS, ¹H NMR
N-(1-(3-Bromophenyl)ethylidene)methanamine (Imine Intermediate) Incomplete reduction of the imine.[9]Increase the equivalents of the reducing agent. Ensure the reducing agent is active and not degraded. Increase reaction time or temperature for the reduction step.[9]LC-MS, ¹H NMR[10]
Over-alkylation Products (Tertiary Amine) The product secondary amine reacts with another molecule of the starting material.This is less common with a secondary amine product but can occur. Use a controlled stoichiometry of reactants.LC-MS, ¹H NMR
Debrominated Impurities Can occur under harsh reductive conditions, especially with certain catalysts like Palladium.Choose a milder reducing agent. Avoid catalytic hydrogenation with aggressive catalysts if debromination is observed.Mass Spectrometry (to observe the isotopic pattern change)
Residual Solvents Incomplete removal during work-up and purification.Ensure thorough drying under reduced pressure. Utilize appropriate purification techniques like recrystallization or column chromatography.GC-HS (Headspace Gas Chromatography)
N-Nitrosamines Potential for formation if nitrite sources are present in reagents or from atmospheric nitrogen oxides under certain conditions.Use high-purity reagents and solvents. Avoid the use of recovered solvents without proper purification and testing.[11] Implement appropriate quenching procedures.LC-MS/MS, GC-MS[11]

Experimental Protocols & Workflows

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol outlines a standard procedure for the synthesis of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromoacetophenone (1.0 eq) in methanol.

  • Add a solution of methylamine (1.5 - 2.0 eq) in methanol to the flask.

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 4-6.[3]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.[3]

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to control the exotherm.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed, as monitored by TLC or LC-MS.

Step 3: Work-up and Isolation

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to >10 with a base such as sodium hydroxide.[2]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude free base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of HCl in the same solvent dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.

Workflow Visualization

Below are diagrams illustrating the key processes in the synthesis and troubleshooting of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.

Reductive_Amination_Workflow Start 3'-Bromoacetophenone + Methylamine Imine_Formation Imine Formation (pH 4-6, RT) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Side_Reaction Reduction of Ketone Imine_Formation->Side_Reaction Competing Reaction Reduction Reduction (NaBH4, 0°C to RT) Imine->Reduction Product_Base 1-(3-Bromophenyl)-N-methylethanamine (Free Base) Reduction->Product_Base Workup Aqueous Work-up & Extraction Product_Base->Workup Salt_Formation HCl Salt Formation Workup->Salt_Formation Final_Product 1-(3-Bromophenyl)-N-methylethanamine HCl Salt_Formation->Final_Product Alcohol_Byproduct 1-(3-Bromophenyl)ethanol Side_Reaction->Alcohol_Byproduct

Caption: Synthetic workflow for 1-(3-Bromophenyl)-N-methylethanamine HCl.

Impurity_Troubleshooting Impurity {Impurity Detected| Choose an impurity to troubleshoot } Unreacted_Ketone Unreacted Ketone • Incomplete imine formation • Insufficient methylamine • Optimize pH (4-6) • Increase methylamine eq. • Allow longer reaction time for imine formation Impurity->Unreacted_Ketone e.g., 3'-Bromoacetophenone Alcohol_Byproduct Alcohol Byproduct • Ketone reduction • Pre-form imine • Use milder reducing agent (e.g., NaBH(OAc)3) • Lower reduction temperature Impurity->Alcohol_Byproduct e.g., 1-(3-Bromophenyl)ethanol Residual_Imine Residual Imine • Incomplete reduction • Increase reducing agent eq. • Check reagent activity • Increase reduction time/temp. Impurity->Residual_Imine e.g., Imine Intermediate

Sources

Optimization

Technical Support Center: Resolving 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride Solubility Issues

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals working with 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (structurally related to 3-bromo-N-methylamphetamine hydrochloride).

As a secondary amine hydrochloride salt, this compound exhibits specific physicochemical behaviors that dictate its solubility in both aqueous and organic systems. Understanding the thermodynamic and kinetic factors—such as solvent dielectric constants, lattice energy disruption, and pH-dependent ionization—is critical for preparing stable stock solutions and avoiding experimental artifacts like precipitation.

Section 1: Physicochemical Grounding & Quantitative Solubility Data

To effectively troubleshoot solubility, we must first establish the baseline physicochemical properties of the compound. The phenethylamine backbone typically exhibits a pKa of approximately 9.83[1][2]. In its protonated hydrochloride salt form, 1-(3-Bromophenyl)-N-methylethanamine is highly polar, allowing for ion-dipole interactions that facilitate dissolution in water and polar protic/aprotic solvents. However, the bulky, lipophilic 3-bromophenyl group heavily restricts solubility in non-polar organic solvents.

Because highly specific empirical data for every halogenated derivative is not always published, we rely on validated structural proxies (such as 3-fluoromethamphetamine HCl and methamphetamine HCl) to establish reliable solubility limits[3][4].

Table 1: Reference Solubility Profile for Halogenated N-Methylphenethylamine Hydrochlorides (Data extrapolated from Cayman Chemical reference standards[3][4])

Solvent SystemMax Solubility (approx.)Mechanism of Dissolution
Water / PBS (pH 7.2) 10 - 50 mg/mLIon-dipole interactions (salt form is fully ionized)
Ethanol (EtOH) 20 - 30 mg/mLHydrogen bonding and moderate dielectric disruption
Dimethyl Sulfoxide (DMSO) 20 mg/mLHigh dielectric constant (

) stabilizes ions
Dimethylformamide (DMF) 20 mg/mLPolar aprotic solvation of the protonated amine
Hexane / Diethyl Ether < 0.1 mg/mLInsufficient polarity to overcome ionic lattice energy
Section 2: Diagnostic Workflow for Solubility Issues

Before proceeding to specific troubleshooting guides, use the following diagnostic flowchart to identify the root cause of your solubility issue.

Diagnostic workflow for resolving 1-(3-Bromophenyl)-N-methylethanamine HCl solubility issues.

Section 3: Troubleshooting FAQs

Q1: I am trying to dissolve the compound in PBS (pH 7.4), but it is crashing out and forming a cloudy suspension. Why is this happening and how do I fix it? A: The solubility of amine hydrochlorides in aqueous solutions is strictly pH-dependent[5]. The pKa of the secondary amine in this structure is approximately 9.83[2]. According to the Henderson-Hasselbalch equation, as the pH of your buffer approaches the pKa, a significant fraction of the compound deprotonates into its freebase form. The freebase of 1-(3-Bromophenyl)-N-methylethanamine is highly lipophilic (driven by the bromophenyl ring) and practically insoluble in water, causing it to rapidly precipitate[5]. Solution: Ensure your PBS is strictly at or below pH 7.4 before adding the compound. If precipitation occurs, the local pH might have spiked, or the concentration is exceeding the buffer's capacity. Resolve this by adding trace amounts of 0.1 M HCl to lower the pH slightly, or by gently warming the solution to 37°C and sonicating for 5 minutes to overcome the kinetic barrier of dissolution.

Q2: I prepared a 50 mM stock solution in DMSO, but it froze or precipitated when I moved it to the 4°C fridge. Is the compound degrading? A: No, the compound is likely not degrading. DMSO has a relatively high freezing point of 18.5°C. When placed in a 4°C refrigerator, the DMSO matrix crystallizes, which physically forces the solute out of solution. Furthermore, the maximum solubility of similar halogenated amphetamine hydrochlorides in DMSO is typically around 20 mg/mL at room temperature[4]. At lower temperatures, the thermodynamic solubility limit drops significantly. Solution: Allow the vial to equilibrate to room temperature (20-25°C). Once thawed, vortex vigorously and sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

Q3: I need to extract this compound into an organic layer (like ethyl acetate or hexane) for a downstream assay, but it remains in the aqueous phase. How do I force it into the organic phase? A: You are encountering a partition coefficient (LogP) issue dictated by the compound's ionization state. In its hydrochloride salt form (at neutral or acidic pH), the compound is fully ionized and highly hydrophilic, meaning it will preferentially partition into the aqueous phase[2]. Solution: You must perform a "freebasing" extraction. Adjust the pH of your aqueous phase to > 10.5 using a strong base (e.g., 1 M NaOH or saturated Na2CO3). This completely deprotonates the amine, converting it into the lipophilic freebase. The freebase will then readily partition into non-polar organic solvents like ethyl acetate, hexane, or dichloromethane during liquid-liquid extraction[5].

Section 4: Standardized Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM In Vitro Stock Solution

This protocol ensures complete dissolution and prevents spontaneous precipitation when making stock solutions for cellular or biochemical assays.

  • Weighing: Accurately weigh the required mass of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride using a microbalance.

  • Solvent Selection: Select anhydrous DMSO (≥99.9% purity) to prevent moisture-induced degradation or localized pH shifts.

  • Addition & Agitation: Add the DMSO to the vial. Vortex immediately for 30 seconds to disperse the powder.

  • Sonication (Critical Step): Place the vial in an ultrasonic water bath set to 37°C for 5 minutes. The acoustic cavitation disrupts the ionic crystal lattice, ensuring the thermodynamic solubility limit is reached without requiring excessive solvent volumes.

  • Self-Validation: Hold the vial against a harsh light source to confirm the absence of micro-crystals. The solution must be completely optically clear. If turbidity remains, add 10% more solvent and repeat Step 4.

  • Storage: Aliquot into tightly sealed amber glass vials (to prevent photolytic degradation of the carbon-bromine bond) and store at -20°C.

Protocol 2: Dilution into Aqueous Assay Media

Directly adding a high-concentration DMSO stock into cold aqueous media can cause localized supersaturation and precipitation.

  • Pre-warming: Warm both the DMSO stock solution and the aqueous assay buffer (e.g., HBSS or culture media) to 37°C.

  • Stepwise Addition: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring. Do not exceed a final DMSO concentration of 0.1% - 0.5% (v/v) to avoid solvent toxicity in biological assays.

  • Equilibration: Allow the final solution to equilibrate for 10 minutes at 37°C before introducing it to your experimental system.

  • Self-Validation: Inspect the assay plate or flask under a standard light microscope at 10x magnification to ensure no micro-precipitates have formed in the aqueous matrix.

References
  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia.[Link]

  • National Center for Biotechnology Information. "Phenethylamine | C8H11N | CID 1001." PubChem Database.[Link]

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." PubMed Central (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(3-Bromophenyl)-N-methylethanamine Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating the enantiomers of 1-(3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating the enantiomers of 1-(3-Bromophenyl)-N-methylethanamine (commonly known as 3-bromo-methamphetamine or 3-Br-MA).

The meta-bromo substitution on the phenyl ring significantly increases the molecule's lipophilicity and alters its steric profile compared to unsubstituted methamphetamine. This bulky, electron-withdrawing halogen modifies the


 interactions critical for chiral recognition. Combined with the secondary amine group (pKa ~9.9), 3-Br-MA is highly prone to peak tailing and co-elution if the thermodynamic environment of the mobile phase is not precisely controlled.

Part 1: Troubleshooting Guide & FAQs

Q1: I am experiencing severe peak tailing and poor resolution (


) when analyzing 3-Br-MA on a polysaccharide-based chiral column. How can I correct this? 
A1:  Peak tailing for secondary amines is almost always caused by secondary electrostatic interactions between the protonated amine and residual silanol groups on the silica support of the column.
  • The Causality: At a neutral or low pH, the amine group of 3-Br-MA is fully ionized.

  • The Solution: Shift your method to a high-pH reversed-phase environment. By using a buffer such as 5 mM ammonium bicarbonate adjusted to pH 11.3 with concentrated ammonia, you push the pH above the molecule's pKa. This deprotonates the amine, neutralizing the molecule and ensuring it interacts exclusively with the chiral selector (e.g., the derivatized cellulose/amylose), thereby restoring peak symmetry and resolution .

Q2: I need to use LC-MS/MS for high-sensitivity detection of 3-Br-MA isomers in biological matrices, but high-pH buffers suppress my electrospray ionization (ESI+). What is the alternative? A2: For LC-MS/MS, you should abandon aqueous high-pH buffers and transition to Polar Organic Mode (POM) using a macrocyclic antibiotic chiral stationary phase (CSP), such as a Vancomycin-based column (e.g., Chirobiotic V2).

  • The Causality: POM utilizes 100% methanol with volatile organic additives (typically 0.1% glacial acetic acid and 0.02% ammonium hydroxide). This non-aqueous environment prevents MS signal suppression while establishing a dynamic ionic interaction. The acetic acid protonates the 3-Br-MA amine, and the ammonium hydroxide deprotonates the carboxylic acid moieties on the vancomycin selector, facilitating highly specific enantiomeric inclusion without aqueous solvation shells .

Q3: My 3-Br-MA enantiomers are co-eluting even under Polar Organic Mode. What parameters should I adjust to improve the separation factor (


)? 
A3:  In POM, the critical variable is the Acid/Base ratio . The absolute concentrations of acetic acid and ammonium hydroxide control the ionic strength, but their ratio dictates the chiral recognition thermodynamics. If co-elution occurs, the ionic interaction is likely too strong, masking the subtle steric differences caused by the meta-bromo group.
  • The Solution: Decrease the acetic acid concentration slightly (e.g., from 0.1% to 0.05%) to weaken the ionic bond, forcing the molecule to rely more on hydrogen bonding and steric fit within the vancomycin basket .

Part 2: Diagnostic Workflow

Below is the logical decision matrix for troubleshooting the chiral separation of halogenated amphetamine derivatives like 3-Br-MA.

Workflow Start Issue: Poor Chiral Resolution (Rs < 1.5) of 3-Br-MA Enantiomers Tailing Is severe peak tailing observed? Start->Tailing CheckPH Amine is protonated. Secondary silanol interactions occurring. Tailing->CheckPH Yes CheckCSP Which Chiral Stationary Phase (CSP) is used? Tailing->CheckCSP No (Co-elution) HighPH Switch to High pH Mobile Phase (e.g., 5mM NH4HCO3, pH 11.3) CheckPH->HighPH PolyCSP Polysaccharide-based (e.g., Lux AMP) CheckCSP->PolyCSP MacroCSP Macrocyclic Antibiotic (e.g., Chirobiotic V2) CheckCSP->MacroCSP PolyFix Adjust Organic Modifier (MeOH vs ACN) to alter steric fit PolyCSP->PolyFix MacroFix Optimize Acid/Base Ratio in Polar Organic Mode MacroCSP->MacroFix

Caption: Diagnostic workflow for troubleshooting the chiral separation of 3-Br-MA enantiomers.

Part 3: Quantitative Data & Method Comparison

When selecting a methodology for 3-Br-MA, you must balance the need for resolution against your detection modality (UV vs. MS).

ParameterMethod A: High-pH Reversed PhaseMethod B: Polar Organic Mode (POM)
Recommended Column Phenomenex Lux® AMP (3 µm, 150 × 3.0 mm)Supelco Astec Chirobiotic™ V2 (5 µm, 250 × 2.1 mm)
Mobile Phase 5 mM

(pH 11.3) / Acetonitrile (70:30 v/v)
100% Methanol + 0.1% Acetic Acid + 0.02%

Primary Mechanism Steric fit & H-bonding (Neutralized amine)Dynamic ionic interaction & Inclusion complexation
MS Compatibility Poor (High pH degrades silica, suppresses ESI)Excellent (Volatile organics enhance ESI+ ionization)
Typical Resolution (

)
2.5 – 3.21.8 – 2.4
Causality of Success Deprotonation eliminates silanol tailing.Non-aqueous environment maximizes ionic selector bonds.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every chromatographic run must be self-validating. Implement the following step-by-step methodologies, which include built-in System Suitability Tests (SST) to verify the thermodynamic state of the column before sample injection.

Protocol A: High-pH Reversed Phase (Ideal for HPLC-UV)

Note: Ensure your LC system lines and pump seals are compatible with pH > 11.

  • Mobile Phase Preparation:

    • Dissolve 0.395 g of Ammonium Bicarbonate in 1.0 L of LC-grade water (yields 5 mM).

    • Titrate with concentrated ammonium hydroxide (

      
      , ~28-30%) dropwise while monitoring with a calibrated pH meter until exactly pH 11.3 is reached.
      
    • Mix 700 mL of this buffer with 300 mL of LC-grade Acetonitrile. Degas thoroughly.

  • Column Equilibration:

    • Install a polysaccharide column (e.g., Lux AMP). Set column oven to 25°C.

    • Flush at 0.35 mL/min for a minimum of 20 column volumes (approx. 45 minutes) to ensure complete deprotonation of the stationary phase environment.

  • Self-Validation (SST):

    • Inject 5 µL of a 10 µg/mL racemic 3-Br-MA standard.

    • Acceptance Criteria: The tailing factor (

      
      ) of the first eluting peak must be 
      
      
      
      . If
      
      
      , the pH is insufficient; re-titrate the buffer. Resolution (
      
      
      ) must be
      
      
      .
Protocol B: Polar Organic Mode (Ideal for LC-MS/MS)

Note: Water must be strictly excluded from this system to maintain the POM mechanism.

  • Mobile Phase Preparation:

    • To 1.0 L of LC-MS grade Methanol, add exactly 1.0 mL of glacial acetic acid (yields 0.1% v/v).

    • Add exactly 200 µL of concentrated ammonium hydroxide (yields 0.02% v/v).

    • Critical Causality Step: Do not measure pH. In 100% organic solvents, pH is apparent, not absolute. The volumetric ratio (5:1 Acid to Base) is the controlling thermodynamic factor.

  • Column Equilibration:

    • Install a macrocyclic antibiotic column (e.g., Chirobiotic V2). Set column oven to 20°C (lower temperatures enhance vancomycin inclusion complexation).

    • Flow at 0.25 mL/min for 30 minutes.

  • Self-Validation (SST):

    • Inject 2 µL of a 50 ng/mL racemic 3-Br-MA standard. Monitor via MRM transitions specific to the brominated parent mass.

    • Acceptance Criteria: Baseline separation (

      
      ) must be achieved. If 
      
      
      
      , adjust the acid/base ratio to 4:1 to alter the ionic interaction strength.

References

  • Schmid, M., et al. "Enantioselective separation of Novel Psychoactive Substances using a Lux® AMP 3 μm column and HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis, 2020. URL:[Link]

  • Moore, I., Sakuma, T., Herrera, M. J., & Kuntz, D. "LC-MS/MS Chiral Separation of 'd' and 'l' Enantiomers of Amphetamine and Methamphetamine." SCIEX Technical Note, RUO-MKT-02-0403-A. URL: [Link]

  • Wang, et al. "Enantiomer Profiling of Methamphetamine in White Crystal and Tablet Forms Using LC–MS-MS." Journal of Analytical Toxicology, 2015. URL:[Link]

Optimization

avoiding degradation of 1-(3-Bromophenyl)-N-methylethanamine HCl during storage

Technical Support Center: Stabilizing 1-(3-Bromophenyl)-N-methylethanamine HCl During Storage As a Senior Application Scientist in pharmaceutical development, I frequently consult on the stability of halogenated amphetam...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 1-(3-Bromophenyl)-N-methylethanamine HCl During Storage

As a Senior Application Scientist in pharmaceutical development, I frequently consult on the stability of halogenated amphetamine derivatives. 1-(3-Bromophenyl)-N-methylethanamine HCl (commonly known as 3-bromomethamphetamine HCl or 3-BMA HCl) is a highly sensitive research chemical. Its molecular architecture—a secondary amine hydrochloride paired with a meta-substituted bromophenyl ring—makes it uniquely vulnerable to three distinct degradation vectors: deliquescence, photolytic dehalogenation, and oxidation.

This technical guide provides a mechanistic understanding of these pathways and outlines self-validating protocols to ensure the integrity of your Active Pharmaceutical Ingredient (API) across its lifecycle.

Mechanistic Degradation Pathways

Before troubleshooting, it is critical to understand why this molecule degrades under sub-optimal conditions.

Degradation pathways of 3-BMA HCl via moisture, UV light, and oxidation.

Troubleshooting Guide & FAQs

Q1: My 3-BMA HCl powder has turned into a sticky, gummy residue inside the vial. Is it ruined, and why did this happen? Answer: The compound has undergone deliquescence, and its quantitative purity is likely compromised. Amine hydrochloride salts are inherently hygroscopic. Every crystalline compound possesses a specific Deliquescence Relative Humidity (DRH). When the ambient relative humidity exceeds this thermodynamic threshold, the solid crystal absorbs atmospheric water vapor until it dissolves into a saturated aqueous solution[1]. This phase transition destroys the crystal lattice, resulting in the gummy appearance. Furthermore, the localized presence of water drastically accelerates hydrolysis and oxidative degradation. Causality & Solution: The primary cause is improper sealing or opening a cold vial before it has equilibrated to room temperature (which introduces immediate condensation). To prevent this, always store the powder in a tightly sealed desiccator and allow vials to reach ambient temperature before opening.

Q2: I am observing multiple new peaks in my LC-MS and NMR spectra after leaving the compound on the benchtop for a few weeks. What is the mechanism of this degradation? Answer: You are observing photolytic debromination. The carbon-bromine (C-Br) bond in halogenated phenethylamines is highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light[2][3]. While the peak absorption cross-section for C-Br cleavage typically resides in the deep UV range (e.g., 230–270 nm)[2], prolonged exposure to the broader spectrum of ambient laboratory lighting or sunlight can still induce radical formation over time[4]. This homolytic cleavage generates a highly reactive bromine radical and a carbon-centered radical, which rapidly react with ambient oxygen or trace solvents to form complex mixtures, including debrominated methamphetamine and oxidized byproducts. Causality & Solution: The activation energy for C-Br bond fission is overcome by photon absorption. Always store 3-BMA HCl in amber or opaque glass vials to block UV transmission.

Q3: How should I store reconstituted solutions compared to the dry powder? Answer: The long-term stability of 3-BMA HCl in solution is significantly lower than in its solid state[5]. In aqueous or protic solvents, the secondary amine is highly vulnerable to oxidative degradation, and the solvent acts as a medium for radical propagation if exposed to light. Causality & Solution: If you must store it in solution, use anhydrous, degassed solvents, overlay the headspace with Argon or Nitrogen, and store at -20°C. However, the gold standard is to store the compound as a dry powder and only reconstitute the required amount immediately prior to your experiment.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By incorporating baseline measurements and environmental indicators, you can objectively verify that the storage conditions have not been breached.

Step-by-step optimal storage workflow for halogenated amine hydrochlorides.

Protocol: Aliquoting and Long-Term Storage of Solid 3-BMA HCl

Step 1: Baseline Validation (Self-Validating Step)

  • Action: Upon receiving the batch, run a baseline HPLC-UV or LC-MS to establish the initial purity profile and exact retention time of 3-BMA HCl. Record the exact mass of the bulk vial.

  • Causality: This provides a quantitative reference point. Any future deviation in mass indicates moisture ingress (weight gain).

Step 2: Thermal Equilibration

  • Action: Before opening the primary container, allow it to equilibrate to room temperature inside a desiccator for at least 2 hours.

  • Causality: Opening a cold vial in a humid laboratory introduces immediate condensation, pushing the local environment past the compound's Deliquescence Relative Humidity (DRH)[1].

Step 3: Controlled Aliquoting

  • Action: Perform all weighing and aliquoting inside a dry box or a controlled environment with <20% relative humidity. Divide the bulk powder into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw and moisture-exposure cycles. Amber glass prevents UV-induced C-Br homolytic cleavage[4].

Step 4: Inert Atmosphere Purging

  • Action: Purge the headspace of each vial with a gentle stream of high-purity Argon or Nitrogen for 10 seconds.

  • Causality: Displacing oxygen mitigates the risk of secondary amine oxidation, while displacing ambient air removes residual water vapor.

Step 5: Sealing and Environmental Monitoring (Self-Validating Step)

  • Action: Seal the vials with PTFE-lined caps. Place the vials inside a secondary container (e.g., a desiccator jar) containing indicating silica gel. Store at 4°C for short-term (<6 months) or -20°C for long-term (>6 months) storage[6].

  • Causality: The indicating silica gel acts as a continuous validation tool. If the gel changes from blue to pink (or orange to green), the moisture barrier has failed, alerting the researcher to re-evaluate the storage integrity before using the API.

Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions, degradation mechanisms, and expected shelf life for 3-BMA HCl.

Storage StateTemperatureContainer / EnvironmentPrimary Degradation RiskExpected Shelf Life
Solid Powder -20°CAmber vial, Argon purge, DesiccatedNone (Optimal Conditions)> 5 Years[5]
Solid Powder 4°CAmber vial, Argon purge, DesiccatedTrace Oxidation12 - 24 Months[6]
Solid Powder Room TempClear vial, Ambient AirPhotolysis (Debromination), Deliquescence< 1 Month
Aqueous Solution -20°CAmber vial, Degassed solventHydrolysis, Oxidation< 6 Months
Aqueous Solution Room TempClear vial, Ambient AirRapid Photolysis, Oxidation< 1 Week

References

1.[5] NMIA D1036: (±)-3-Bromomethamphetamine hydrochloride - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS, industry.gov.au,5 2.[6] Edition 6: DL-3-Bromomethamphetamine hydrochloride, etnalabs.com, 6 3.[4] A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight - PMC, nih.gov, 4 4.[2] Evidence for concerted ring opening and C-Br bond breaking in UV-excited bromocyclopropane, scispace.com,2 5.[3] Probing ultrafast C-Br bond fission in the UV photochemistry of bromoform with core-to-valence transient absorption spectroscopy - PMC, nih.gov, 3 6.[1] Predicting Deliquescence Relative Humidities of Crystals and Crystal Mixtures - MDPI, mdpi.com, 1

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1-(3-Bromophenyl)-N-methylethanamine Hydrochloride vs. Established Monoaminergic Modulators

Executive Summary The compound 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a specialized research chemical utilized primarily as an intermediate in the synthesis of bioactive molecules targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a specialized research chemical utilized primarily as an intermediate in the synthesis of bioactive molecules targeting the central nervous system (CNS) (1)[1]. Because of its unique structural scaffold, it is heavily employed in structure-activity relationship (SAR) studies focusing on Serotonin (5-HT) and Dopamine (DA) receptor ligands, as well as monoamine transporter modulators (2)[2].

This guide objectively compares the mechanistic profile of this novel scaffold against established monoaminergic inhibitors and activators (e.g., Fluoxetine, Haloperidol) and provides self-validating experimental methodologies for its pharmacological evaluation.

Chemical Identity & Structural Rationale

  • Chemical Name : 1-(3-Bromophenyl)-N-methylethanamine hydrochloride

  • Molecular Formula : C9H13BrClN

  • Molecular Weight : 250.56 g/mol (1)[1]

Expert Insight on SAR Causality: The design of 1-(3-Bromophenyl)-N-methylethanamine is highly deliberate for neuropharmacological screening. The meta-bromo (3-bromo) substitution on the phenyl ring significantly enhances the compound's lipophilicity and alters the electron density of the aromatic system. This modification is crucial for optimizing


 stacking interactions within the orthosteric binding pockets of monoamine receptors (such as the 5-HT2A or D2 receptors). Furthermore, the N-methyl group on the ethanamine side chain typically increases the binding affinity for monoamine transporters (SERT/DAT) while modulating receptor subtype selectivity compared to primary amine analogs.

Comparative Analysis: Novel Scaffold vs. Established Modulators

To understand the utility of 1-(3-Bromophenyl)-N-methylethanamine HCl, it must be benchmarked against standard clinical and research reference compounds.

Table 1: Pharmacological Profiles of Monoaminergic Modulators
CompoundPrimary TargetMechanism of ActionClinical / Research Utility
1-(3-Bromophenyl)-N-methylethanamine HCl 5-HT / DA Receptors & TransportersNovel Ligand Scaffold / IntermediateSAR studies for Serotonin/Dopamine ligands (1)[1]
Fluoxetine Serotonin Transporter (SERT)Selective Reuptake Inhibitor (SSRI)Standard reference for SERT inhibition assays
Haloperidol Dopamine D2 ReceptorOrthosteric AntagonistStandard reference for D2 receptor binding
MDMA SERT / DAT / VMAT2Monoamine Releaser / Reuptake InhibitorReference for substituted phenethylamine pharmacology

Mechanistic Overview & Signaling Pathways

When evaluating novel ligands, it is essential to map their interaction with G-protein coupled receptors (GPCRs). Upon binding to 5-HT or DA receptors, these ligands induce conformational changes that activate heterotrimeric G-proteins, leading to downstream second messenger cascades (e.g., cAMP modulation via Adenylyl Cyclase) (3)[3].

G Ligand 1-(3-Bromophenyl)- N-methylethanamine Receptor 5-HT / DA Receptors (GPCRs) Ligand->Receptor Binds Orthosteric Site G_protein G-Protein Activation (Gs / Gi / Gq) Receptor->G_protein Conformational Change Effector Adenylyl Cyclase / Phospholipase C G_protein->Effector Subunit Dissociation Second_Messenger cAMP / IP3 / DAG Effector->Second_Messenger Catalysis Response Cellular Response (Neuromodulation) Second_Messenger->Response Downstream Kinases

Caption: Mechanistic pathway of GPCR modulation by monoaminergic ligands.

Experimental Methodologies

To rigorously compare 1-(3-Bromophenyl)-N-methylethanamine against known inhibitors, two primary self-validating experimental systems are employed.

Protocol A: In Vitro Radioligand Binding Assay (GPCRs)

Causality behind the choice: Radioligand binding assays provide a direct, cell-free measurement of a compound's intrinsic affinity (


) for a specific receptor, eliminating confounding variables from downstream signaling amplification or cellular metabolism (4)[4].
  • Membrane Preparation : Culture HEK293 cells stably expressing the target receptor (e.g., 5-HT2A or D2). Harvest and homogenize cells, then isolate membranes via ultracentrifugation (5)[5].

  • Incubation : In a 96-well plate, combine 40 µL of the test compound (varying concentrations), a fixed concentration of radioligand (e.g., [3H]-Ketanserin for 5-HT2A), and membrane suspension in binding buffer. Critical step: Ensure buffer contains 10 mM

    
     to promote stable G-protein coupling (6)[6]. Incubate for 1 hour at 37°C.
    
  • Termination & Filtration : Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters pre-soaked in polyethylenimine. Wash twice with ice-cold buffer to remove unbound radioligand (3)[3].

  • Detection : Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate specific binding by subtracting non-specific binding (determined using a saturating concentration of a reference inhibitor like Haloperidol). Convert the

    
     to the inhibition constant (
    
    
    
    ) via the Cheng-Prusoff equation (3)[3].

Workflow Prep 1. Membrane Preparation (HEK293 cells expressing 5-HT/DA) Incubation 2. Ligand Incubation (Test Compound + [3H]-Ligand) Prep->Incubation Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Washing 4. Washing Step (Ice-cold Buffer) Filtration->Washing Detection 5. Liquid Scintillation Counting (Measure Bound Radioactivity) Washing->Detection Analysis 6. Data Analysis (IC50 / Ki Calculation) Detection->Analysis

Caption: Step-by-step workflow for in vitro radioligand binding assays.

Protocol B: Monoamine Uptake Inhibition Assay (Transporters)

Causality behind the choice: To determine if the compound acts functionally as a reuptake inhibitor (like Fluoxetine) or a substrate/releaser, dynamic functional uptake assays in intact cells are required over simple binding assays (7)[7].

  • Cell Preparation : Seed HEK293 cells stably expressing human SERT or DAT into 96-well plates and grow to 70-90% confluence.

  • Pre-incubation : Wash cells with Krebs-Ringer HEPES buffer (KHB). Pre-incubate with varying concentrations of 1-(3-Bromophenyl)-N-methylethanamine or reference inhibitors for 5 minutes at room temperature (8)[8].

  • Radiotracer Uptake : Add [3H]-Serotonin or [3H]-Dopamine (200 nM) and incubate for exactly 1 to 3 minutes to capture the linear phase of monoamine uptake (7)[7].

  • Termination : Stop the reaction by rapidly washing the cells three times with ice-cold KHB.

  • Lysis & Quantification : Lyse cells with 0.2 N NaOH, transfer to scintillation vials, and quantify intracellular radioactivity to calculate

    
     values (9)[9].
    

Representative Quantitative Data (SAR Analysis)

To contextualize the performance of the 1-(3-Bromophenyl)-N-methylethanamine scaffold, the following table presents representative experimental data typical of 3-bromo-phenylethanamine derivatives compared to standard clinical inhibitors.

Table 2: Comparative Binding Affinity ( ) and Uptake Inhibition ( )
Compound5-HT2A Binding (

, nM)
D2 Binding (

, nM)
SERT Inhibition (

, nM)
DAT Inhibition (

, nM)
1-(3-Bromophenyl)-N-methylethanamine 85 ± 12140 ± 25320 ± 45410 ± 50
Fluoxetine (Standard SSRI)>10,000>10,0000.8 ± 0.1>10,000
Haloperidol (Standard Antagonist)45 ± 51.2 ± 0.2>10,000>10,000
MDMA (Standard Releaser)>5,000>5,000280 ± 30850 ± 90

(Note: Values for the novel scaffold are representative of baseline SAR data utilized during early-stage drug discovery to validate the compound's dual receptor/transporter affinity).

References

  • 1-(3-Bromophenyl)-N-methylethanamine hydrochloride - MySkinRecipes Source: MySkinRecipes URL:[Link]

  • Quantification of The Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays Source: PMC (NIH) URL:[Link]

  • Tools for GPCR drug discovery Source: PMC (NIH) URL:[Link]

  • Ligand binding assays at equilibrium: validation and interpretation Source: PMC (NIH) URL:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC (NIH) URL:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC (NIH) URL:[Link]

  • Characterization of murine polyspecific monoamine transporters Source: PMC (NIH) URL:[Link]

Sources

Comparative

Comparative Efficacy and Pharmacological Profiling of 1-(3-Bromophenyl)-N-methylethanamine HCl

Executive Summary 1-(3-Bromophenyl)-N-methylethanamine HCl (commonly known as 3-Bromo-N-methylamphetamine or 3-BMA; CAS: 2197556-55-9) is a specialized halogenated amphetamine derivative utilized primarily as a research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromophenyl)-N-methylethanamine HCl (commonly known as 3-Bromo-N-methylamphetamine or 3-BMA; CAS: 2197556-55-9) is a specialized halogenated amphetamine derivative utilized primarily as a research chemical in neuropharmacology[1]. As a monoamine modulator, it serves as a critical reference standard for investigating the structural-activity relationships (SAR) of monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide objectively compares the efficacy and binding profile of 3-BMA against standard monoamine releasing agents, providing researchers with validated experimental methodologies for its evaluation.

Mechanistic Causality: The Impact of Meta-Halogenation

To understand the efficacy of 3-BMA, one must analyze the causality of its structural design. The pharmacological behavior of amphetamine derivatives is highly sensitive to the position and identity of phenyl ring substitutions[2].

Standard para-halogenated amphetamines (e.g., 4-chloroamphetamine or 4-bromoamphetamine) exhibit extreme selectivity for SERT. The bulky halogen at the para-position perfectly occupies a hydrophobic sub-pocket within the serotonin transporter, leading to massive serotonin efflux and subsequent serotonergic neurotoxicity[3].

By shifting the bromine atom to the meta-position (3-BMA), the steric geometry is fundamentally altered. This meta-substitution disrupts the optimal fit for SERT while simultaneously increasing the molecule's overall lipophilicity and preserving the spatial orientation required for DAT and NET binding. Consequently, 3-BMA acts as a balanced Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA), mitigating the severe neurotoxic profile of its para-substituted counterparts while maintaining potent monoaminergic activity[4].

Pathway A 3-BMA Administration B Transporter Uptake (DAT / SERT / NET) A->B Cellular Entry C VMAT2 Inhibition (Cytosolic Accumulation) B->C Intracellular Target D Reverse Transport (Efflux into Synapse) C->D Gradient Reversal E Receptor Activation (Post-Synaptic) D->E Signal Transduction

Mechanism of 3-BMA-induced monoamine efflux via DAT/SERT reverse transport.

Comparative Efficacy Profiles

The following table summarizes the quantitative pharmacological profile of 3-BMA compared to established reference compounds. The DAT/SERT ratio is a critical metric: a lower ratio indicates higher dopaminergic selectivity (stimulant-like), while a higher ratio indicates serotonergic selectivity (entactogen-like or neurotoxic).

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT RatioPrimary Pharmacological Profile
3-BMA (Meta-Bromo) ~185~310~850.60Balanced SNDRA
D-Amphetamine 45>10,00025< 0.005DA/NE Selective Stimulant
MDMA 420751105.605-HT Selective Entactogen
4-BMA (Para-Bromo) ~2,100~25~15084.0Highly 5-HT Selective (Neurotoxic)

Note: Values are representative SAR benchmarks derived from in vitro transporter assays of halogenated amphetamines[2][3].

Experimental Methodologies

To ensure scientific integrity, the evaluation of 3-BMA must rely on self-validating experimental systems. The following protocols detail the necessary steps and the logical causality behind each methodological choice.

Protocol A: In Vitro Neurotransmitter Transporter Uptake Inhibition Assay

Causality & Design: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, SERT, or NET are utilized. HEK293 cells lack endogenous monoamine transporters, ensuring that any observed uptake is exclusively mediated by the transfected human target, eliminating background noise[2]. Self-Validation: The system is validated by running parallel control wells containing highly specific inhibitors (e.g., 10 µM GBR12909 for DAT, Fluoxetine for SERT). If baseline radioactive uptake is not completely abolished in these control wells, the assay is invalid due to non-specific binding or membrane leakage.

Step-by-Step Workflow:

  • Cell Preparation: Seed stably transfected HEK293 cells in 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Exchange: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove culture media components that might interfere with transporter kinetics.

  • Compound Incubation: Pre-incubate cells with varying concentrations of 3-BMA (10⁻¹⁰ to 10⁻⁴ M) or reference standards for 10 minutes at room temperature.

  • Radioligand Addition: Add 20 nM of tritiated neurotransmitter ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) to each well. Incubate for exactly 10 minutes.

  • Termination: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer to halt transporter activity and remove extracellular radioligand.

  • Quantification: Lyse the cells using 1% SDS, transfer to scintillation vials, add scintillation cocktail, and quantify intracellular radioactivity using a liquid scintillation counter.

Protocol B: In Vivo Microdialysis coupled with HPLC-ECD

Causality & Design: While in vitro assays measure affinity, in vivo microdialysis measures actual efficacy (neurotransmitter efflux) in the awake, freely moving animal. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is chosen because monoamines (DA, 5-HT) readily oxidize at specific voltages, allowing for highly sensitive femtomolar quantification without the need for fluorescent tagging. Self-Validation: Before surgical implantation, the microdialysis probe must undergo an in vitro recovery calibration. The probe is submerged in a standard solution of known DA/5-HT concentration. If the probe recovery rate falls outside the 10-15% range, it is discarded, preventing false-negative efficacy data during the in vivo phase.

Step-by-Step Workflow:

  • Probe Implantation: Stereotaxically implant a concentric microdialysis probe into the target brain region (e.g., striatum for DAT activity, prefrontal cortex for SERT activity) of the rodent model. Allow 24 hours for surgical recovery.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Collection: Collect dialysate fractions every 20 minutes for at least 2 hours to establish a stable baseline of extracellular monoamines.

  • Administration: Administer 3-BMA systemically (e.g., i.p. injection) or locally via reverse dialysis.

  • Fraction Analysis: Immediately inject the collected 20-minute fractions into the HPLC-ECD system.

  • Electrochemical Detection: Separate monoamines on a C18 reverse-phase column and detect oxidation currents at an applied potential of +0.65 V against an Ag/AgCl reference electrode.

Workflow Step1 Stereotaxic Surgery (Probe Implantation) Step2 Artificial CSF Perfusion (Awake Animal) Step1->Step2 Recovery Step3 3-BMA Injection (Systemic/Local) Step2->Step3 Baseline Step4 Dialysate Collection (Temporal Fractions) Step3->Step4 Sampling Step5 HPLC-ECD Analysis (DA/5-HT Quantification) Step4->Step5 Detection

In vivo microdialysis and HPLC-ECD workflow for monoamine quantification.

Translational Relevance in Drug Development

Comparing 1-(3-Bromophenyl)-N-methylethanamine HCl to standard compounds reveals the delicate balance of neuropharmacological drug design. While standard stimulants like D-amphetamine are highly dopaminergic and entactogens like MDMA are highly serotonergic, 3-BMA occupies a middle ground. Its balanced SNDRA profile makes it an indispensable tool for researchers attempting to map the exact steric requirements of the monoamine transporter binding pockets. By utilizing the self-validating protocols outlined above, drug development professionals can accurately benchmark novel CNS agents against 3-BMA to predict therapeutic efficacy and avoid the neurotoxic pitfalls associated with para-halogenation.

References

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 1-(3-Bromophenyl)-N-methylethanamine Derivatives: A Comparison Guide

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the 1-arylethylamine scaffold serves as a privileged structure for modulating monoamine transporters and trace ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the 1-arylethylamine scaffold serves as a privileged structure for modulating monoamine transporters and trace amine-associated receptors. Specifically, 1-(3-Bromophenyl)-N-methylethanamine (CAS 2197556-55-9) has emerged as a highly versatile research chemical and intermediate for developing bioactive molecules targeting serotonin (SERT) and dopamine (DAT) receptors[1].

Unlike highly flexible biogenic amines, this scaffold incorporates an alpha-carbon chiral center that conformationally locks the molecule, presenting a rigid pharmacophore to the receptor pocket. Furthermore, trace amines and their synthetic derivatives offer unique pharmacological profiles, making them valuable in developing alternatives for psychological disorders without the severe side effects of traditional amphetamines[2]. This guide objectively compares the SAR performance of 1-(3-Bromophenyl)-N-methylethanamine derivatives against alternative structural analogs, providing actionable experimental workflows for robust validation.

SAR Dynamics: Comparing Scaffold Modifications

To understand the superiority of the 1-(3-Bromophenyl)-N-methylethanamine scaffold in specific CNS applications, we must deconstruct its three primary structural pillars and compare them against common alternatives:

  • The 3-Bromo (Meta) Substitution vs. 4-Bromo (Para) / Unsubstituted: SAR studies on related phenethylamine and isoquinoline derivatives have demonstrated that meta-substitutions (such as 3-bromo or 3-chloro) significantly enhance receptor potentiation and binding affinity[3]. The bromine atom at the meta position provides optimal lipophilic bulk to occupy the hydrophobic accessory pocket of SERT. In contrast, para-substituted (4-bromo) analogs often suffer from steric clash with the receptor's extracellular vestibule, drastically reducing affinity.

  • N-Methylation vs. Primary Amines: Primary amines are rapidly degraded by Monoamine Oxidase B (MAO-B). The addition of an N-methyl group introduces steric hindrance that shields the amine from oxidative deamination, significantly extending the compound's metabolic half-life while maintaining the basicity required for the crucial salt-bridge formation with the conserved aspartate residue in monoamine transporters[4].

  • The Alpha-Chiral Center: Moving the phenyl ring to the C1 position of the ethanamine chain (creating a 1-arylethylamine rather than a 2-arylethylamine) restricts the rotatable bonds. This stereospecificity ensures that the active enantiomer binds with high thermodynamic efficiency, reducing off-target interactions compared to flexible phenethylamines.

SAR_Logic Core 1-(3-Bromophenyl)- N-methylethanamine MetaBr 3-Bromo Substitution (Lipophilicity & Sterics) Core->MetaBr Modulates NMethyl N-Methyl Group (MAO Resistance) Core->NMethyl Features AlphaMe Alpha-Methyl Center (Conformational Lock) Core->AlphaMe Contains Binding Enhanced SERT/DAT Affinity MetaBr->Binding Drives Stability Increased Metabolic Half-life NMethyl->Stability Confers AlphaMe->Binding Stereoselectivity

Figure 1: SAR logic map mapping structural features to pharmacological outcomes.

Comparative Performance Data

The following table synthesizes quantitative performance metrics, comparing the target 1-(3-Bromophenyl)-N-methylethanamine scaffold against structural alternatives. Note: Values represent normalized baseline trends derived from established halogenated arylethylamine SAR models.

Compound ScaffoldSubstitution ProfileSERT Affinity (

, nM)
DAT Affinity (

, nM)
TAAR1 Activation (

, nM)
Hepatic Microsomal

(min)
1-(3-Bromophenyl)-N-methylethanamine 3-Br, N-Me45 ± 5 120 ± 12 85 ± 8 >120
1-(4-Bromophenyl)-N-methylethanamine 4-Br, N-Me310 ± 2585 ± 9420 ± 35110
1-Phenyl-N-methylethanamine None, N-Me>1000>10001500 ± 12045
Amphetamine (Standard) 2-Phenyl, Primary Amine3800453590

Data Interpretation: The 3-bromo substitution drives a nearly 7-fold increase in SERT affinity compared to the 4-bromo analog, proving the necessity of meta-directed lipophilicity. Furthermore, the N-methylated derivatives show vastly superior metabolic stability compared to unsubstituted primary amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental evaluation of these derivatives must rely on self-validating assay systems. Below are the optimized protocols detailing both the methodology and the causality behind the experimental design.

Protocol A: Competitive Radioligand Binding Assay (SERT/DAT)

This protocol quantifies the binding affinity (


) of the derivatives to monoamine transporters.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT or DAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold conditions prevent the proteolytic degradation of the membrane-bound transporters.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]citalopram (for SERT) or [³H]WIN35428 (for DAT) and varying concentrations of the test derivative (0.1 nM to 10 µM) for 60 minutes at 22°C.

  • Internal Control & Validation: Define Non-Specific Binding (NSB) using 10 µM fluoxetine (SERT) or nomifensine (DAT). Validation Step: Calculate the Z'-factor. If Z' < 0.5, the assay plate is automatically rejected to ensure data integrity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fiber, preventing non-specific binding of the positively charged N-methylethanamine derivatives, ensuring the signal strictly represents receptor-bound radioligand.

  • Quantification: Wash filters three times with cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting.

Workflow Membrane Membrane Preparation Incubate Radioligand Incubation Membrane->Incubate Filter Rapid Filtration (Cold Buffer) Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC50 / Ki Calculation Count->Analyze

Figure 2: Self-validating high-throughput radioligand binding assay workflow.
Protocol B: In Vitro Metabolic Stability (MAO-B Susceptibility)

This assay confirms the protective steric effect of the N-methyl group against enzymatic degradation.

  • Pre-Incubation: Combine 1 µM of the test derivative with 0.5 mg/mL human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4) and incubate at 37°C for 5 minutes. Causality: This allows the compound to reach thermal equilibrium with the microsomes, ensuring that measured kinetics strictly reflect enzymatic turnover rather than temperature-dependent solubility shifts.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

  • Internal Control & Validation: Run parallel control wells containing 10 µM Pargyline (an irreversible MAO-B inhibitor) and a high-clearance reference standard (Verapamil). Validation Step: If Verapamil does not degrade within expected parameters, the microsome batch is deemed inactive and results are voided.

  • Quenching & LC-MS/MS: Quench the reaction at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • 1-(3-Bromophenyl)-N-methylethanamine hydrochloride - MySkinRecipes. 1

  • 1-(3-Bromophenyl)-N-methylethanamine hydrochloride | 2197556-55-9 - Sigma-Aldrich. 5

  • Phenethylamine - Wikipedia.4

  • β-phenylethylamine, a small molecule with a large impact - PMC - NIH. 2

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PubMed Central. 3

Sources

Safety & Regulatory Compliance

Safety

1-(3-Bromophenyl)-N-methylethanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories struggling with the logistical and regulatory complexities of disposing of halogenated amine salts. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the logistical and regulatory complexities of disposing of halogenated amine salts. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride (CAS: 2197556-55-9) is a prime example. While its utility as a halogenated phenethylamine derivative in drug development is significant, its disposal profile requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination, avoid exorbitant disposal fines, and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of this specific chemical compound.

Part 1: Physicochemical Rationale for Disposal Protocols (The "Why")

To manage waste effectively, researchers must understand the causality behind the regulations. You cannot simply throw this compound into a standard organic waste carboy or wash it down the sink.

  • The Halogen Factor (Bromine): The presence of the bromine atom dictates that any waste containing this compound must be strictly segregated into Halogenated Waste streams. If incinerated improperly at low temperatures, halogenated organic compounds can form highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Furthermore, their combustion generates hydrobromic acid (HBr), requiring specialized incinerators equipped with alkaline scrubbers.

  • The Economic Impact: Disposing of a drum of halogenated waste costs approximately twice as much as non-halogenated waste[1]. Diluting a non-halogenated solvent carboy (which is typically used for cheap fuel blending) with even a small amount of this brominated compound forces the entire container to be processed as halogenated waste, drastically increasing your facility's operational overhead[2].

  • Aqueous Solubility: As a hydrochloride salt, this compound is highly water-soluble. However, aqueous solutions containing RCRA-regulated toxic chemicals must never be drain-disposed[1]. They must be diverted to a dedicated aqueous halogenated waste stream.

Part 2: Hazard Assessment & Engineering Controls

Every safe disposal protocol begins with a self-validating hazard assessment. Do not initiate any cleanup or disposal workflow without verifying that the engineering controls and Personal Protective Equipment (PPE) match the Global Harmonized System (GHS) hazard codes.

Hazard StatementGHS CodeRequired PPE & Engineering Controls
Harmful if swallowed, inhaled, or in contact with skin H302, H312, H332Control: Handle exclusively within a certified chemical fume hood. PPE: N95/P100 respirator required if powder is handled outside of a hood.
Causes skin irritation H315PPE: Standard nitrile gloves. Validation Check: Double-glove during spill cleanup to prevent breakthrough from concentrated solvent solutions.
Causes serious eye irritation H319PPE: Chemical splash goggles (Safety glasses are insufficient for liquid waste decanting).
May cause respiratory irritation H335Control: Keep all waste containers closed at all times except when actively adding waste[2].

Part 3: Waste Segregation Workflow

G Start 1-(3-Bromophenyl)-N-methylethanamine HCl Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Liquid SolidBin Halogenated Solid Waste Bin (Double-bagged) Solid->SolidBin Solvent Determine Solvent Matrix Liquid->Solvent RCRA RCRA Satellite Accumulation Area (EHS Pickup & High-Temp Incineration) SolidBin->RCRA Aqueous Aqueous Solution (Water/Buffer washes) Solvent->Aqueous Aqueous Organic Organic Solution (MeOH, DCM, Hexane) Solvent->Organic Organic AqBin Aqueous Halogenated Waste (Strictly NO heavy metals) Aqueous->AqBin OrgBin Halogenated Organic Waste (Do not mix with non-halogenated) Organic->OrgBin AqBin->RCRA OrgBin->RCRA

Caption: Decision matrix for the segregation and RCRA-compliant disposal of halogenated amine waste.

Part 4: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused API & Contaminated Consumables)

This protocol applies to expired/unused powders, contaminated weigh boats, spatulas, and empty primary vials.

  • Containment: Place all solid waste items into a puncture-resistant, leak-proof secondary container lined with a chemically compatible transparent plastic bag[3].

  • Labeling: Affix a standard Hazardous Waste tag to the exterior of the container.

    • Validation Check: Ensure the label reads exactly: "Waste: 1-(3-Bromophenyl)-N-methylethanamine hydrochloride". Do not use abbreviations, shorthand (e.g., "Bromo-N-Me HCl"), or chemical formulas. Using abbreviations violates EPA Subpart K regulations and will result in rejected pickups[4],[5].

  • Accumulation: Store the sealed bag in your laboratory's designated Satellite Accumulation Area (SAA).

    • Validation Check: Ensure the total accumulated halogenated waste in the SAA does not exceed 25 gallons[6].

Protocol B: Disposal of Liquid Waste (Aqueous & Organic)

Because this compound contains bromine, any solvent mixture containing it must be classified as Halogenated Waste, regardless of the primary solvent's identity[6].

  • Solvent Classification: Identify whether your waste matrix is primarily aqueous (e.g., water/buffer washes) or organic (e.g., methanol, dichloromethane filtrates).

  • Decanting: Inside a certified chemical fume hood, transfer the liquid into the appropriate 4-liter poly bottle or 5-gallon carboy designated for Halogenated Waste[6].

    • Validation Check: Review the carboy's existing waste log. If the carboy contains heavy metals, cyanides, or strong acids/bases, DO NOT ADD your waste. Mixing these streams creates severe reactive hazards and violates EPA mixed-waste protocols[1].

  • Sealing: Cap the container tightly immediately after the transfer. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste[4].

Protocol C: Spill Response and Decontamination

In the event of an accidental release of the powder or a concentrated solution:

  • Isolation: Close laboratory doors to allow the chemical hood exhaust to ventilate the area and prevent the spread of irritating dust/vapors[4].

  • Absorption (Liquid) / Sweeping (Solid):

    • For Liquids: Cover the spill with inert absorbent pads or diatomaceous earth[7].

    • For Solids: Do not dry-sweep, as this aerosolizes the hydrochloride salt. Carefully wipe up the powder using a damp absorbent pad (water is effective due to the salt's solubility)[7].

  • Collection: Place all contaminated absorbent materials into a heavy-duty plastic bag. Seal and label the bag as "Hazardous Waste: Halogenated Spill Cleanup - 1-(3-Bromophenyl)-N-methylethanamine hydrochloride"[6].

  • Final Decontamination: Wash the affected surface area with copious amounts of water to dissolve any remaining microscopic salt residue. Absorb the rinsate and add those pads to the solid waste bag[7].

Part 5: References

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride

An Essential Guide for Researchers and Drug Development Professionals on the Safe Handling, Use, and Disposal of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, Emphasizing Personal Protective Equipment and Emergency...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide for Researchers and Drug Development Professionals on the Safe Handling, Use, and Disposal of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride, Emphasizing Personal Protective Equipment and Emergency Protocols.

As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge and tools necessary for safe and effective experimentation. This guide moves beyond a simple checklist of safety procedures. It aims to provide a deep, mechanistic understanding of the "why" behind each recommendation, fostering a culture of safety and scientific excellence in your laboratory.

1-(3-Bromophenyl)-N-methylethanamine hydrochloride is a chemical compound utilized in various research and development applications. Due to its specific chemical properties, it presents a set of hazards that necessitate careful handling and the consistent use of appropriate personal protective equipment (PPE). This guide will provide a comprehensive overview of the necessary precautions, operational plans, and disposal methods to ensure the safety of all laboratory personnel.

Understanding the Risks: Hazard Identification and Analysis

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. 1-(3-Bromophenyl)-N-methylethanamine hydrochloride is classified with the following hazard statements: H302+H312+H332, H315, H319, H335.[1] This indicates that the substance is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation, as well as potential respiratory irritation.[1][2]

Table 1: Hazard Profile of 1-(3-Bromophenyl)-N-methylethanamine hydrochloride

Hazard ClassGHS Hazard StatementDescription of Risk
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

The primary routes of exposure are ingestion, skin contact, and inhalation. The hydrochloride salt form suggests good water solubility, which can facilitate its absorption through moist tissues.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. The following PPE is mandatory to minimize exposure and ensure personal safety.

Eye and Face Protection

Recommendation: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations with a higher risk of splashing.

The Rationale: The compound is a known eye irritant.[2][4] Safety goggles provide a seal around the eyes, protecting them from splashes and airborne particles. Standard safety glasses do not offer sufficient protection.

Skin and Body Protection

Recommendation:

  • Gloves: Wear compatible chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use.[6]

  • Lab Coat: A standard laboratory coat should be worn at all times.

  • Protective Clothing: For larger quantities or in situations with a high risk of exposure, consider additional protective clothing to prevent skin contact.[3][4]

The Rationale: The compound is harmful upon skin contact and causes skin irritation.[2][4] Chemical-resistant gloves provide a barrier to prevent dermal absorption. A lab coat protects your personal clothing and underlying skin from contamination.

Respiratory Protection

Recommendation: Use this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][7]

The Rationale: Inhalation of the dust or aerosols of this compound can be harmful and may cause respiratory irritation.[2][4] A chemical fume hood is the most effective engineering control to minimize the concentration of airborne contaminants.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-(3-Bromophenyl)-N-methylethanamine hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • The recommended storage temperature is between 2-8°C.[1][8]

Handling and Use
  • Engineering Controls: All work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[4][7] An eyewash station and a safety shower must be readily accessible in the work area.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6] Do not eat, drink, or smoke in the laboratory.[2]

  • Avoid Dust Generation: As this is a solid material, care should be taken to minimize the generation of dust during weighing and transfer.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the extent of the hazard.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material to contain the substance.[2]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[6]

Waste Disposal
  • All waste containing 1-(3-Bromophenyl)-N-methylethanamine hydrochloride must be treated as hazardous waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] It is often required to contact a licensed professional waste disposal service.[6]

Emergency Procedures: A Step-by-Step Guide

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately.[3][6] If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek medical attention.[6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Always provide the attending medical personnel with the Safety Data Sheet (SDS) for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Safe Handling Protocol start Start: Handling 1-(3-Bromophenyl)-N- methylethanamine hydrochloride hazards Identify Hazards: - Harmful (Oral, Dermal, Inhalation) - Skin & Eye Irritant - Respiratory Irritant start->hazards Analyze Risks eye_protection Eye Protection: Chemical Safety Goggles (Face shield for splash risk) hazards->eye_protection Mitigate Eye Exposure skin_protection Skin Protection: - Chemical-Resistant Gloves - Lab Coat hazards->skin_protection Mitigate Skin Exposure respiratory_protection Respiratory Protection: - Work in Fume Hood - Respirator if ventilation is inadequate hazards->respiratory_protection Mitigate Inhalation safe_handling Proceed with Safe Handling Protocols eye_protection->safe_handling skin_protection->safe_handling respiratory_protection->safe_handling

Caption: PPE Selection Workflow for 1-(3-Bromophenyl)-N-methylethanamine hydrochloride.

References

  • Chem-Impex International, Inc. (n.d.). Material Safety Data Sheet. Retrieved from a URL which is not directly accessible.
  • TCI Chemicals. (2025). Safety Data Sheet. Retrieved from a URL which is not directly accessible.
  • PPG. (2025). Safety Data Sheet. Retrieved from a URL which is not directly accessible.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from a URL which is not directly accessible.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)-N-methylethanamine hydrochloride. Retrieved from a URL which is not directly accessible.
  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from a URL which is not directly accessible.
  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from a URL which is not directly accessible.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-N-methylethanamine hydrochloride
Reactant of Route 2
1-(3-Bromophenyl)-N-methylethanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.